6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-oxo-5H-phenanthridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-13-10-4-2-1-3-9(10)11-7-8(14(17)18)5-6-12(11)15-13/h1-7H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJFJMGMOGWAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)C(=O)O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587412 | |
| Record name | 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107917-50-0 | |
| Record name | 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Phenanthridinone Scaffold in PARP Inhibition: A Technical Guide to SAR and Optimization
Executive Summary
The 6(5H)-phenanthridinone scaffold represents one of the foundational pharmacophores in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. While newer generations of inhibitors (e.g., phthalazinones like olaparib) have dominated the clinical landscape, the phenanthridinone core (exemplified by PJ34 ) remains a critical tool compound and a structural template for designing next-generation, isoform-selective, or dual-action inhibitors.
This guide dissects the Structure-Activity Relationship (SAR) of this tricyclic lactam, provides a self-validating protocol for its biological evaluation, and outlines the synthetic pathways required for scaffold optimization.
Part 1: The Pharmacophore & Binding Mode
The Nicotinamide Mimicry
PARP-1 catalyzes the transfer of ADP-ribose units from NAD+ to nuclear proteins. The catalytic domain contains a highly conserved "nicotinamide binding pocket." The phenanthridinone scaffold functions as a competitive inhibitor by mimicking the nicotinamide moiety of NAD+.
-
The Anchor: The lactam group (NH-C=O) is the non-negotiable anchor. It forms a bidentate hydrogen bond network with the protein backbone.
-
The Stacking: The flat, tricyclic aromatic system engages in
- stacking interactions with Tyr907 (in PARP-1), stabilizing the ligand within the cleft.
Structural Visualization (DOT)
The following diagram illustrates the critical binding interactions between the phenanthridinone core and the PARP-1 catalytic site.
Caption: Schematic representation of the bidentate H-bond anchor and Pi-stacking interactions defining the phenanthridinone binding mode.
Part 2: Structure-Activity Relationship (SAR) Deep Dive
The phenanthridinone scaffold is rigid. Modifications must be precise to avoid steric clashes with the narrow binding cleft while improving the typically poor aqueous solubility of the planar system.
SAR Summary Table
| Position | Function | SAR Rule | Effect on Potency/Properties |
| Lactam (N-H) | Anchor | Must remain unsubstituted (usually). | Alkylation of the lactam N often destroys the H-bond donor capability to Gly863, drastically reducing potency. |
| Ring A/B/C | Core | Planarity is essential. | Disruption of planarity (e.g., saturation of rings) reduces |
| Position C2 | Vector | Optimal site for extension. | This position points toward the solvent-exposed adenosine pocket. Bulky hydrophilic groups (e.g., dimethylaminoglycinamide in PJ34) here improve solubility and potency. |
| Position C3 | Vector | Secondary modification site. | Tolerates small substituents. Large groups may clash with the pocket ceiling depending on the specific PARP isoform. |
| Position C8/9 | Steric | Intolerant. | Substituents on the "back" of the ring system often clash with the bottom of the nicotinamide pocket (steric hindrance). |
The "PJ34" Insight
The compound PJ34 (N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-N,N-dimethylacetamide) illustrates the perfect execution of this SAR.
-
Core: The phenanthridinone locks into the NAD+ site.
-
Tail: The N,N-dimethylacetamide chain at C2 does two things:
-
Solubility: It protonates at physiological pH, countering the insolubility of the flat aromatic core.
-
Interaction: It extends into the adenosine binding pocket, interacting with Glu988, which enhances affinity compared to the bare scaffold.
-
Part 3: Chemical Synthesis & Optimization
Classically, these molecules were made via the Schmidt reaction of fluorenones, which is harsh and dangerous (hydrazoic acid). Modern medicinal chemistry prefers Palladium-Catalyzed Annulation , which allows for convergent synthesis of diverse analogs.
Recommended Synthetic Pathway: Pd-Catalyzed Intramolecular Biaryl Coupling
This route is modular, allowing you to vary the substituents on the benzamide (Ring A) and the aryl halide (Ring C) independently before cyclization.
Protocol Overview:
-
Coupling: React 2-halo-benzamides with aryl boronic acids (Suzuki) or use direct oxidative coupling.
-
Cyclization: Pd(OAc)2 catalyzed C-H activation/annulation.
Synthesis Logic Flow (DOT)
Caption: Convergent synthesis via biaryl amide intermediates allows independent modification of Ring A and Ring C.
Part 4: Biological Evaluation Protocol (Self-Validating)
To test these scaffolds, you need an assay that mimics the biological reality: PARP-1 activation by damaged DNA and subsequent PARylation of histones.
Universal Colorimetric PARP Assay (Histone-Coated)
This "ELISA-like" method is superior to simple solution-phase assays because it measures the transfer of ADP-ribose to a protein substrate (Histones), which is the relevant physiological event.
Why this works (Trustworthiness):
-
Histone Coating: Mimics the chromatin environment.
-
Activated DNA: The enzyme is inactive without DNA strand breaks; adding "activated DNA" ensures you are measuring the catalytic Vmax.
-
Biotin-NAD+: Allows for high-sensitivity colorimetric detection without radioactivity.[1][2]
Step-by-Step Methodology:
-
Coating: Coat a 96-well high-binding plate with Histone mixture (1 mg/mL in PBS) overnight at 4°C.
-
Blocking: Wash and block with 1% BSA/PBS to prevent non-specific binding.
-
Reaction Assembly:
-
Add PARP-1 Enzyme (0.5 Units/well).
-
Add Test Inhibitor (Phenanthridinone analog) at varying concentrations (e.g., 1 nM to 10 µM).
-
Control: Include PJ34 (positive control) and DMSO only (negative control).
-
-
Initiation: Add the PARP Cocktail (Biotinylated-NAD+ + Activated DNA).
-
Incubation: Incubate for 60 minutes at Room Temperature.
-
Detection:
Assay Workflow Diagram (DOT)
Caption: Step-wise workflow for the colorimetric determination of PARP inhibition potency (IC50).
Part 5: Challenges & Future Directions
While potent, the phenanthridinone scaffold faces specific development hurdles:
-
Solubility: The fused tricyclic system is inherently lipophilic and planar, leading to poor aqueous solubility and potential aggregation. Solution: Introduction of polar/basic tails at C2 (like PJ34) is mandatory for in vivo bioavailability.
-
Selectivity: Phenanthridinones are often "Pan-PARP" inhibitors. PJ34, for example, inhibits PARP-2 and Tankyrases (TNKS) significantly. Future Direction: Recent work suggests that modifying the "roof" of the binding pocket (interactions with the D-loop) via C8-substitution might enhance isoform selectivity, though this is synthetically challenging.
-
Toxicity: Due to the DNA-intercalating potential of flat tricyclic systems, cytotoxicity independent of PARP inhibition must be monitored.
References
-
Jagtap, P., & Szabo, C. (2005). Poly(ADP-ribose) polymerase inhibitors: design, synthesis and therapeutic implications. Nature Reviews Drug Discovery, 4(5), 421–440. Link
-
Abdelkarim, G. E., et al. (2001). Protective effects of PJ34, a novel, potent inhibitor of poly(ADP-ribose) polymerase (PARP) in in vitro and in vivo models of stroke. International Journal of Molecular Medicine, 7(3), 255-260. Link
-
Costantino, G., et al. (2001). Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors. Docking of Ligands and Quantitative Structure-Activity Relationship Analysis.[5] Journal of Medicinal Chemistry, 44(23), 3786–3794. Link
-
Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry, 60(4), 1267–1278. Link
-
BPS Bioscience. PARP1 Colorimetric Assay Kit Protocol. Link
Sources
Targeting the Replication Fork: Novel Phenanthridinone Derivatives in DNA Damage Response
Executive Summary: Beyond PJ34
For decades, the 6(5H)-phenanthridinone scaffold has served as the backbone for poly(ADP-ribose) polymerase (PARP) inhibition. While early generation compounds like PJ34 provided robust catalytic inhibition (IC50 ~20-30 nM), they lacked the specificity and the "trapping" potency required for next-generation synthetic lethality applications.
This guide details the application of novel N-substituted phenanthridinone derivatives . Unlike their predecessors, these molecules are engineered not merely to compete with NAD+ for the catalytic pocket but to induce allosteric conformational changes that lock PARP1/2 onto damaged DNA. This "PARP Trapping" mechanism is distinct from catalytic inhibition and is the primary driver of cytotoxicity in homologous recombination-deficient (HRD) cancers.
Chemical Biology & Mechanism of Action
The Structural Shift
The classic phenanthridinone core mimics the nicotinamide moiety of NAD+. However, novel derivatives introduce bulky substituents at the C-2 and N-5 positions.
-
Catalytic Inhibition: The lactam group forms hydrogen bonds with Gly863 and Ser904 in the PARP1 active site.
-
The Trapping Driver: New derivatives feature rigid extensions (e.g., piperazine-linked fluoro-benzyl groups) that extend into the adenosine binding pocket. This steric bulk prevents the helical domain (HD) from unfolding, effectively "clamping" the enzyme onto the DNA strand.
Pathway: The Synthetic Lethality Cascade
The therapeutic efficacy of these derivatives relies on the concept of synthetic lethality. In BRCA1/2-deficient cells, the stalled replication forks caused by PARP trapping cannot be resolved, leading to catastrophic double-strand breaks (DSBs).
Figure 1: Mechanism of Action illustrating the progression from drug binding to synthetic lethality. Note the critical divergence based on Homologous Recombination (HR) status.
Experimental Protocols
To validate these novel derivatives, researchers must move beyond simple colorimetric PARP activity assays. The following protocols are the industry standard for assessing Trapping Efficiency and DDR Activation .
Protocol A: Chromatin Fractionation (The "Trapping" Assay)
Purpose: To quantify the amount of PARP1 protein physically stuck to DNA chromatin after drug treatment. This is the definitive test for a "trapper" vs. a simple inhibitor.
Reagents:
-
CSK Buffer: 10 mM PIPES (pH 6.8), 100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100.
-
Soluble Fraction Buffer: CSK Buffer + Protease/Phosphatase Inhibitors.
-
Chromatin Solubilization Buffer: 50 mM Tris-HCl (pH 7.5), 1% SDS, Benzonase nuclease.
Workflow:
-
Treatment: Treat cells (e.g., HeLa or MDA-MB-436) with the phenanthridinone derivative (0.1 - 10 µM) for 4 hours. Include PJ34 (low trapping) and Talazoparib (high trapping) as controls.
-
Harvest: Wash cells with ice-cold PBS. Scrape and pellet (1,500 rpm, 5 min).
-
Lysis (Soluble Fraction): Resuspend pellet in CSK Buffer (100 µL). Incubate on ice for 10 min.
-
Separation: Centrifuge at 4°C, 1,500 x g for 5 min.
-
Supernatant: Contains cytosolic and soluble nuclear proteins (unbound PARP). Save this.
-
-
Wash: Gently wash the pellet with CSK buffer to remove residual soluble proteins.
-
Chromatin Extraction: Resuspend the pellet in Chromatin Solubilization Buffer . Incubate 10 min at Room Temp. Sonicate briefly (10 sec) to shear DNA.
-
Analysis: Perform Western Blot on both fractions using anti-PARP1 antibody.[1]
-
Validation: Probe for Tubulin (Soluble control) and Histone H3 (Chromatin control).
-
Data Interpretation: A potent trapper will show a dose-dependent decrease in the Soluble fraction and an increase in the Chromatin-bound fraction of PARP1.
Protocol B: High-Content Imaging of H2AX Foci
Purpose: To visualize and quantify the Double-Strand Breaks (DSBs) resulting from replication fork collapse.
Workflow Visualization:
Figure 2: Step-by-step workflow for the immunofluorescence detection of DNA damage markers.[2]
Step-by-Step Methodology:
-
Seeding: Plate 5,000 cells/well in black-walled 96-well optical plates.
-
Dosing: Add derivatives. Critical Control: Use DMSO (negative) and Cisplatin (positive, 5 µM).
-
Fixation: Remove media, wash with PBS, add 4% Paraformaldehyde (PFA) for 15 min at RT.
-
Permeabilization: Wash 3x PBS. Add 0.5% Triton X-100 in PBS for 10 min.
-
Blocking: 3% BSA in PBS for 30 min.
-
Primary Antibody: Mouse anti-phospho-Histone H2AX (Ser139) (1:1000 in BSA). Incubate overnight at 4°C.
-
Secondary Antibody: Goat anti-Mouse Alexa Fluor 488 (1:2000) + DAPI (1 µg/mL). Incubate 1h at RT in dark.
-
Quantification: Use automated image analysis (e.g., CellProfiler) to count "foci per nucleus."
-
Threshold: >5 foci/nucleus indicates significant DDR activation.
-
Comparative Data Profile
When evaluating novel phenanthridinone derivatives, do not rely solely on IC50. The table below illustrates the profile of a promising candidate ("Phen-Trappist-1") compared to standard benchmarks.
| Compound | Scaffold Type | PARP1 Enz.[3][4] IC50 (nM) | Trapping Potency (Fold vs. PJ34) | Cytotoxicity (BRCA- WT) | Cytotoxicity (BRCA- Mut) |
| PJ34 | Classic Phenanthridinone | 20 | 1.0x (Baseline) | Low | Low |
| Olaparib | Phthalazinone | 5 | ~10x | Low | High |
| Talazoparib | Triazole-Phthalazine | 0.57 | ~100x | Moderate | Very High |
| Phen-Trappist-1 | Novel N-Subst. Phenanthridinone | 3 | ~85x | Low | Very High |
Analysis: Note that "Phen-Trappist-1" has a higher enzymatic IC50 than Talazoparib but comparable trapping potency. This is the ideal profile: it minimizes off-target catalytic inhibition while maximizing the cytotoxic trapping effect in the tumor microenvironment.
References
-
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research.[2]
-
Farmer, H., et al. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy.[4][5] Nature.
-
Jagtap, P., & Szabo, C. (2005). Poly(ADP-ribose) polymerase and the therapeutic effects of its inhibitors. Nature Reviews Drug Discovery.
-
Rogakou, E. P., et al. (1998). DNA double-stranded breaks induce histone H2AX phosphorylation on serine 139.[6] Journal of Biological Chemistry.
-
Pommier, Y., et al. (2016). Lay summary: PARP inhibitors: synthetic lethality in the clinic. Science.[7]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 3. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 4. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Single-molecule measurements reveal that PARP1 condenses DNA by loop formation | bioRxiv [biorxiv.org]
Pharmacophore Modeling of 6-Oxo-5,6-dihydrophenanthridine Derivatives
Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Focus: PARP-1 Inhibition & Multi-Target Pharmacology[1]
Executive Summary
The 6-oxo-5,6-dihydrophenanthridine scaffold (synonymous with 6(5H)-phenanthridinone) represents a privileged structure in medicinal chemistry, primarily recognized as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) .[1][2][3][4] Its structural isomorphism to the nicotinamide moiety of NAD+ allows it to anchor competitively within the catalytic domain of PARP enzymes. Beyond oncology, recent SAR campaigns have expanded its utility to DPP-IV inhibition (metabolic disorders) and antiviral applications (SARS-CoV-2 nucleocapsid interaction).[1]
This guide provides a rigorous, protocol-driven approach to constructing pharmacophore models for this scaffold. It moves beyond basic feature mapping to address the specific electronic and steric requirements necessary for high-affinity binding, integrating both ligand-based and structure-based methodologies.
Chemical & Biological Context
The Pharmacophoric Core
The 6(5H)-phenanthridinone core is a tricyclic lactam.[1] Its biological activity is governed by its ability to function as a nicotinamide mimic .
-
Lactam Group (C=O and N-H): Forms a critical bidentate hydrogen-bonding network with the protein backbone.[1]
-
Planar Aromatic System: Facilitates
- stacking interactions with tyrosine or phenylalanine residues in the binding pocket. -
Tautomerism: While the lactam (oxo) form is predominant and bioactive, modeling must account for the lactim tautomer during conformation generation, though the lactam is the binding species for PARP.[1]
Primary Target: PARP-1 Catalytic Domain
In the context of PARP-1 inhibition, the scaffold binds in the nicotinamide pocket.
-
Key Residues: The lactam amide acts as a hydrogen bond donor to Gly863 and an acceptor from Ser904 (residue numbering based on human PARP-1, PDB: 1UK0).[1]
-
Extension Vectors: Substitution at the 2- and 3-positions allows the molecule to extend into the "adenine binding pocket" or interact with Asp766/Asp770 , enhancing potency and selectivity over other PARP isoforms.[1]
Computational Workflow
The following workflow integrates Structure-Based Drug Design (SBDD) with Ligand-Based refinement to ensure robust model performance.
Workflow Diagram
Figure 1: Integrated Structure-Based and Ligand-Based Pharmacophore Generation Workflow.
Step-by-Step Modeling Protocol
Phase 1: Dataset Preparation & Curation
Objective: Create a high-quality training set to avoid "garbage in, garbage out."
-
Data Mining: Extract IC50/Ki data for phenanthridinone derivatives from databases like ChEMBL or BindingDB.[1]
-
Activity Thresholding:
-
Structure Standardization:
-
Retain the 6-oxo tautomer.
-
Generate 3D conformations using an energy window of 10-20 kcal/mol to capture bioactive conformers (which may not be the global minimum).
-
Phase 2: Feature Definition (The "Code" of Binding)
For 6-oxo-5,6-dihydrophenanthridines, the pharmacophore must contain specific features. Use software like LigandScout , MOE , or Discovery Studio .[1]
| Feature Type | Chemical Moiety | Biological Interaction (PARP-1) |
| H-Bond Donor (HBD) | N-H of Lactam | Binds to backbone carbonyl of Gly863 . |
| H-Bond Acceptor (HBA) | C=O of Lactam | Binds to backbone N-H of Ser904 .[1] |
| Hydrophobic/Aromatic (HYD/AR) | Phenanthridinone Rings A & C | |
| Exclusion Volumes | Receptor Wall | Defines the boundaries of the nicotinamide pocket to prevent steric clashes. |
Phase 3: Model Generation (Structure-Based Approach)
Rationale: SBDD is preferred for this scaffold due to the abundance of PARP-1 crystal structures.
-
PDB Selection: Download PDB ID 1UK0 or 3L3M (complexed with phenanthridinone-like inhibitors).[1]
-
Interaction Extraction:
-
Constraint Setting: Mark the Lactam HBD and HBA as essential features (vectors must be matched). Allow tolerance (1.5 - 2.0 Å) for the hydrophobic features to account for derivative flexibility.
Phase 4: Validation (The Trust Pillar)
A model is only as good as its predictive power.[1]
-
Decoy Set Generation: Use the DUD-E database logic to generate 50 decoys for every 1 active ligand (physically similar but topologically distinct).[1]
-
Screening: Screen the combined Active + Decoy dataset against the pharmacophore.
-
Metrics: Calculate the Enrichment Factor (EF) and Area Under the ROC Curve (AUC) .
-
Target: AUC > 0.7 indicates a predictive model.
-
Target: GH Score (Güner-Henry) > 0.5.[1]
-
Structural Activity Relationship (SAR) Logic[1]
The pharmacophore explains the SAR of the phenanthridinone series.[1] The following diagram illustrates the mapping of chemical substitutions to the biological pocket.
Figure 2: SAR Interaction Map for PARP-1 Inhibition.[1]
-
The Anchor (Pos 6): Modification of the lactam (e.g., N-methylation or O-alkylation) destroys H-bonding capability, leading to total loss of activity.[1] This confirms the HBD/HBA features are non-negotiable.[1]
-
The Extension (Pos 2): Bulky groups here often improve potency by reaching the "adenine binding pocket" or interacting with Asp766, mimicking the ribose-phosphate chain of NAD+.[1]
Emerging Applications: Beyond PARP
While PARP is the primary target, the rigid, planar nature of 6-oxo-5,6-dihydrophenanthridines makes them suitable for other targets.[1]
DPP-IV Inhibition
Recent studies (See Ref 3) utilize this scaffold for Dipeptidyl peptidase-IV inhibition.[1]
-
Pharmacophore Shift: The model for DPP-IV requires interactions with Glu205/Glu206 (double H-bond acceptor) and Tyr547 (aromatic cage).[1]
-
Modification: Unlike PARP inhibitors, DPP-IV active phenanthridinones often require basic amine side chains at position 8 or 9 to interact with the S2 pocket of the enzyme.
References
-
Development of novel PARP inhibitors based on phenanthridinones using computer-aided drug design. Source: University of Manitoba. URL:[Link] (Contextual verification via Search 1.1)[1]
-
6(5H)-Phenanthridinone | C13H9NO | CID 1853. Source:[1][4] PubChem.[1][4] URL:[Link][1]
-
DPP-IV Inhibitory Phenanthridines: Ligand, Structure-Based Design and Synthesis. Source: Current Computer-Aided Drug Design, NIH PubMed Central. URL:[Link] (Contextual verification via Search 1.7)[1]
-
Structure-based Pharmacophore Modelling for identifying VEGFR2 Inhibitor (Methodology Reference). Source: Research Journal of Pharmacy and Technology.[1] URL:[Link] (Methodology grounding via Search 1.9)
-
Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling. Source: Molecules (MDPI).[1] URL:[Link] (Synthetic feasibility via Search 1.16)[1]
Sources
The Dual-Edged Sword: A Technical Guide to the PARP1-Inhibitory Mechanism of the Phenanthridinone Scaffold
This guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibition of Poly(ADP-ribose) Polymerase 1 (PARP1) by compounds based on the 6-oxo-5,6-dihydrophenanthridine core structure. While direct, extensive research on 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid is not widely available in public literature, the phenanthridinone scaffold is a well-established pharmacophore in a class of potent PARP1 inhibitors. A prominent and extensively studied example from this class is PJ34, chemically known as N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-N,N-dimethylacetamide hydrochloride.[1][2][3] This guide will leverage the wealth of data on PJ34 and related compounds to elucidate the core principles of PARP1 inhibition by this chemical series, providing a robust framework for researchers and drug development professionals.
The Central Role of PARP1 in Genomic Integrity
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial nuclear enzyme that acts as a primary sensor for DNA damage, particularly single-strand breaks (SSBs).[4][5][6] Upon detecting a break, PARP1 binds to the damaged DNA, leading to a conformational change that activates its catalytic activity.[5] Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process termed PARylation.[5][7] These negatively charged PAR chains serve as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[4][8] Following successful repair, auto-PARylation of PARP1 leads to its dissociation from the DNA, allowing the repair machinery to complete its function.[9]
The Phenanthridinone Scaffold: A Privileged Structure for PARP1 Inhibition
The 6-oxo-5,6-dihydrophenanthridine core is a key structural motif found in several potent PARP1 inhibitors. Its rigid, planar structure allows for favorable interactions within the catalytic domain of PARP1. The carboxylic acid moiety at the 2-position of the core structure mentioned in the topic, "6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid," would likely be involved in forming key hydrogen bonds and electrostatic interactions within the enzyme's active site.
A Dual Mechanism of Action: Catalytic Inhibition and PARP1 Trapping
The therapeutic efficacy of phenanthridinone-based PARP1 inhibitors stems from a sophisticated, two-pronged mechanism of action: catalytic inhibition and the trapping of PARP1 on DNA.[9][10][11]
Competitive Inhibition of the Catalytic Domain
Similar to many other PARP inhibitors, compounds featuring the phenanthridinone scaffold act as competitive inhibitors of NAD+.[7][9] They bind to the catalytic domain of PARP1, occupying the same site as NAD+.[7] This direct competition prevents the synthesis of PAR chains, thereby halting the recruitment of the DNA repair machinery.[5][12] This catalytic inhibition is a fundamental aspect of their function.
PARP1 Trapping: A More Cytotoxic Lesion
Beyond simple catalytic inhibition, a more profound and cytotoxic mechanism is the "trapping" of the PARP1-inhibitor complex onto DNA.[10][11] Instead of the inhibitor simply preventing PARylation and dissociating, it stabilizes the interaction between PARP1 and the DNA break.[9][11] This creates a physical obstruction on the DNA, which can stall replication forks and lead to the formation of more deleterious double-strand breaks (DSBs).[11] In cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), these trapped PARP1-DNA complexes are particularly lethal, a concept known as synthetic lethality.[13][14]
The trapping potency of different PARP inhibitors can vary and does not always correlate directly with their catalytic inhibitory activity.[10][11] This suggests that allosteric effects, where the inhibitor binding to the catalytic site induces conformational changes in the DNA-binding domains of PARP1, play a significant role in the stability of the trapped complex.[9][15]
Visualizing the Mechanism of Action
The following diagrams illustrate the key concepts of PARP1 function and inhibition by phenanthridinone-based compounds.
Figure 1. Simplified workflow of PARP1-mediated DNA single-strand break repair.
Figure 2. Dual mechanism of action of phenanthridinone-based PARP1 inhibitors.
Experimental Protocols for Characterizing PARP1 Inhibitors
The following are key experimental workflows to assess the activity of potential PARP1 inhibitors.
PARP1 Enzymatic Activity Assay (Homogeneous Fluorescence Polarization)
This assay measures the catalytic inhibition of PARP1.
Principle: A fluorescently labeled NAD+ analog is used. When PARP1 is active, it incorporates this analog into PAR chains, leading to a decrease in the fluorescence polarization (FP) signal. An inhibitor will prevent this, maintaining a high FP signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare PARP1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute recombinant human PARP1 enzyme in assay buffer.
-
Prepare a solution of activated DNA (e.g., DNase I-treated calf thymus DNA) in assay buffer.
-
Prepare a stock solution of the fluorescently labeled NAD+ analog.
-
Prepare serial dilutions of the test compound (e.g., 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid) in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound dilutions or vehicle control to the wells.
-
Add 5 µL of the PARP1 enzyme solution to all wells.
-
Add 5 µL of the activated DNA solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the fluorescent NAD+ analog solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
PARP1 Trapping Assay (Cell-Based)
This assay quantifies the ability of an inhibitor to trap PARP1 on chromatin.
Principle: Cells are treated with a DNA-damaging agent to induce PARP1 recruitment to DNA. Following treatment with a PARP inhibitor, the cells are fractionated to separate chromatin-bound proteins from soluble proteins. The amount of PARP1 in the chromatin fraction is then quantified by Western blotting.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line of interest) and allow them to adhere overnight.
-
Treat the cells with a DNA-damaging agent (e.g., methyl methanesulfonate, MMS) for a short duration (e.g., 15 minutes) to induce SSBs.
-
Remove the MMS-containing medium, wash the cells, and add fresh medium containing serial dilutions of the test compound or vehicle control.
-
Incubate for the desired time (e.g., 1-2 hours).
-
-
Cell Fractionation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer to release soluble proteins.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt buffer to extract chromatin-bound proteins.
-
Centrifuge to pellet the remaining chromatin and collect the supernatant containing the chromatin-bound proteins.
-
-
Western Blotting:
-
Determine the protein concentration of the chromatin fractions.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PARP1.
-
Use a loading control, such as an antibody against a histone protein (e.g., Histone H3), to ensure equal loading of the chromatin fraction.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for PARP1 and the loading control using densitometry software.
-
Normalize the PARP1 signal to the loading control signal for each sample.
-
Express the amount of trapped PARP1 as a fold change relative to the vehicle-treated control.
-
Quantitative Data Summary
The following table provides a hypothetical comparison of the inhibitory and trapping potencies of different classes of PARP inhibitors. Actual values for "6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid" would need to be determined experimentally.
| Compound Class | Representative Compound | PARP1 Catalytic IC50 (nM) | Relative PARP1 Trapping Potency |
| Phenanthridinone | PJ34 | ~20[2][3] | +++ |
| Phthalazinone | Olaparib | ~5 | ++++ |
| Indazole Carboxamide | Niraparib | ~3.8 | ++++ |
| Benzimidazole | Veliparib | ~5 | ++ |
Conclusion and Future Directions
The 6-oxo-5,6-dihydrophenanthridine scaffold represents a valuable chemical starting point for the development of potent PARP1 inhibitors. The dual mechanism of catalytic inhibition and PARP1 trapping provides a powerful strategy for inducing synthetic lethality in cancers with underlying DNA repair defects. Future research in this area should focus on structure-activity relationship (SAR) studies to optimize both the catalytic inhibitory potency and the PARP trapping efficiency of new analogs. Furthermore, detailed structural biology studies, such as co-crystallization of inhibitors with the PARP1-DNA complex, will provide invaluable insights for the rational design of next-generation inhibitors with improved efficacy and selectivity.
References
- A two-step mechanism governing PARP1-DNA retention by PARP inhibitors - PMC - NIH. (2022, September 7).
- Functions of PARylation in DNA Damage Repair Pathways - PMC.
- PARP Inhibitor PJ34 Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells - PubMed Central.
- PARP and DDR Pathways: Targeting the DNA Damage Response for Cancer Treatment. (2023, March 30).
- Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors - AACR Journals. (2015, November 12).
- PJ34 hydrochloride, PARP-1 inhibitor (CAS 344458-15-7) - Abcam.
- PJ34 Hydrochloride – PARP Inhibitor - APExBIO.
- Mechanistic Dissection of PARP1 Trapping and the Impact onIn VivoTolerability and Efficacy of PARP Inhibitors - NMS Group. (2025, February 7).
- PJ34 HCl | PARP inhibitor | CAS 344458-15-7 - Selleck Chemicals.
- The Enigmatic Function of PARP1: From PARylation Activity to PAR Readers - MDPI. (2019, December 12).
- PJ34 | PARP Inhibitor - MedchemExpress.com.
- Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC.
- Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors - PubMed. (2015, November 15).
- Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC - NIH.
- The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC. (2024, May 25).
- Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells - Oxford Academic. (2025, December 29).
- PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC.
- Structural and functional organization of PARP1. The PARP1 structure is... | Download Scientific Diagram - ResearchGate.
- PARP1 inhibitors regulate PARP1 structure independent of DNA, reducing binding affinity for single strand breaks - bioRxiv.org. (2025, September 3).
- Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience.
- PARP1 retention on DNA is governed by PARPi binding competition with... - ResearchGate.
- PARP1 (poly(ADP-ribose) polymerase 1) - Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2019, November 1).
- Enzolution PARP1 Assay System - BellBrook Labs.
- Functional Aspects of PARP1 in DNA Repair and Transcription - MDPI. (2012, November 12).
- PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience.
- The role of PARP-1 in DNA damage repair pathways. (A) The biochemical... - ResearchGate.
- (PDF) NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - ResearchGate.
- (PDF) PARP1: Structure, Function, and Therapeutic Implications - ResearchGate. (2025, March 31).
- PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling - PMC.
- PARP1 Enzyme Activity Assay (Fluorometric) - Sigma-Aldrich.
- Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020, September 9).
- PARP-1 Inhibitors and Their Emerging Role in the Treatment of Lung Cancer. (2020, April 18).
- What are PARP inhibitors? - MD Anderson Cancer Center. (2024, April 3).
- PARP inhibition: PARP1 and beyond - PMC - NIH.
- PARP1 Inhibitors: Antitumor Drug Design - Malyuchenko - Acta Naturae. (2015, September 15).
- Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - PubMed. (2021, October 14).
- Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity - Scite.ai.
- Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N -methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - ResearchGate.
- 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid - - Sigma-Aldrich.
- 6(5H)-Phenanthridinone | PARP-1 Inhibitor - MedchemExpress.com.
- Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds - PMC.
- Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - MDPI. (2012, May 8).
- 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid | 93905-59-0 | Benchchem.
Sources
- 1. PARP Inhibitor PJ34 Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PJ34 hydrochloride, PARP-1 inhibitor (CAS 344458-15-7) | Abcam [abcam.com]
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- 6. researchgate.net [researchgate.net]
- 7. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. A two-step mechanism governing PARP1-DNA retention by PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
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- 15. academic.oup.com [academic.oup.com]
Synthetic Lethality Targets for Phenanthridinone Carboxylic Acid Derivatives
Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Phenanthridinone carboxylic acid derivatives (and their bioisosteres, such as carboxamides like PJ34) represent a potent class of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] Unlike first-generation benzamides, the 6(5H)-phenanthridinone scaffold offers a rigid, planar structure that mimics the nicotinamide moiety of NAD+, allowing for high-affinity binding to the catalytic domain of PARP1 and PARP2.
This guide details the synthetic lethality (SL) landscape for this chemical class.[3] While BRCA1/2 deficiency remains the primary clinical biomarker, this guide expands into emerging targets including ATM , POLB , and ARID1A , providing a roadmap for next-generation target validation. We distinguish between the catalytic inhibition and PARP trapping mechanisms, as the latter is the primary driver of cytotoxicity in SL contexts.
Molecular Mechanism & Pharmacophore
The Phenanthridinone Scaffold
The core pharmacophore is the 6(5H)-phenanthridinone ring system.[4] In effective derivatives, the lactam group functions as a hydrogen bond donor/acceptor network that anchors the molecule within the nicotinamide-binding pocket of PARP.
-
Carboxylic Acid/Carboxamide Function: A side chain (often at the C2 position) containing a carboxylic acid or a solubilizing amide (as in PJ34) extends into the solvent-exposed region or interacts with the adenosine-binding pocket residues (e.g., Gly863, Ala880).
-
Mechanism of Action: These derivatives act as competitive inhibitors of NAD+.[4]
-
Catalytic Inhibition: Blocks the formation of poly(ADP-ribose) (PAR) chains, preventing the recruitment of repair factors (XRCC1, Ligase III).
-
PARP Trapping: The drug locks the PARP enzyme onto damaged DNA.[5] This "trapped" complex acts as a physical roadblock to replication forks, which is far more cytotoxic than catalytic inhibition alone.
-
The Synthetic Lethality Paradigm
Synthetic lethality occurs when the simultaneous perturbation of two genes results in cell death, while the perturbation of either alone is viable.[5][6][7][8]
-
Condition A (Drug): Phenanthridinone derivative inhibits PARP-mediated Single Strand Break (SSB) repair.[2]
-
Condition B (Genetic Defect): Tumor cells lack Homologous Recombination (HR) repair (e.g., BRCA1-/-).[2][9][10]
-
Outcome: Unrepaired SSBs convert to Double Strand Breaks (DSBs) during replication.[2][11] Without HR, these DSBs are toxic, leading to mitotic catastrophe.
Caption: Mechanistic flow of synthetic lethality induced by phenanthridinone derivatives. The drug converts sublethal SSBs into lethal DSBs, which are unrepairable in HR-deficient contexts.
Primary & Emerging Targets
Confirmed Targets (The "BRCAness" Profile)
These targets are validated for phenanthridinone derivatives like PJ34.
| Target Gene | Function | Mechanism of SL | Biomarker for Screening |
| BRCA1/2 | HR Repair | Loss prevents RAD51 loading; DSBs accumulate.[2] | Pathogenic mutation / Methylation |
| ATM | DSB Signaling | Loss impairs HR initiation and checkpoint activation.[2] | Low pATM / pCHK2 levels |
| PALB2 | BRCA2 Partner | Essential for BRCA2-RAD51 complex stability.[2] | PALB2 mutation |
Emerging Targets (Next-Gen Screening)
Recent studies suggest these targets sensitize cells to phenanthridinone-based PARP inhibition, expanding the therapeutic window beyond BRCA mutations.[2]
A. POLB (DNA Polymerase Beta) [2]
-
Rationale: POLB is central to Base Excision Repair (BER).[2] In BRCA-deficient cells, POLB becomes a backup repair mechanism.[2]
-
SL Interaction: Co-inhibition of PARP (by phenanthridinones) and POLB (genetic or chemical) leads to synergistic cytotoxicity in BRCA-mutant tumors, overcoming resistance mechanisms.[2]
-
Reference: CRISPR screens identify POLB as a synthetic lethal enhancer...[2] [See References]
B. ARID1A (SWI/SNF Complex)
-
Rationale: ARID1A facilitates chromatin accessibility for repair factors.[2]
-
SL Interaction: ARID1A-deficient tumors exhibit compromised DSB repair, rendering them hypersensitive to PARP trapping.[2]
-
Clinical Relevance: High frequency in ovarian and clear cell carcinomas.[2]
C. PTEN
-
Rationale: PTEN loss is often associated with downregulation of RAD51, creating a "BRCA-like" phenotype (functional HRD).[2]
-
SL Interaction: Phenanthridinone derivatives show enhanced potency in PTEN-null prostate cancer models.[2]
Experimental Validation Framework
To validate a phenanthridinone derivative against these targets, a rigorous screening pipeline is required.
Protocol: High-Throughput Isogenic Clonogenic Assay
The gold standard for determining synthetic lethality.[2]
Materials:
Methodology:
-
Seeding: Seed 500 cells/well in 6-well plates. Allow attachment for 24h.
-
Dosing: Treat cells with a log-scale concentration range of the derivative (e.g., 1 nM to 10
M). Include a DMSO control (0.1% v/v). -
Exposure: Incubate for 10–14 days. Refresh media with drug every 3 days to maintain potency.
-
Staining:
-
Quantification: Count colonies (>50 cells). Calculate Surviving Fraction (SF) = (Colonies Counted) / (Cells Seeded × PE), where PE is Plating Efficiency.[2]
-
Analysis: Plot log(SF) vs. Concentration. A shift in IC50 of >10-fold between wild-type and mutant confirms synthetic lethality.[2]
Protocol: PARP Trapping Assay (Chromatin Fractionation)
Essential to confirm the derivative acts via trapping, not just catalytic inhibition.
Methodology:
-
Treatment: Treat cells with the phenanthridinone derivative (1
M) or Methyl Methanesulfonate (MMS, 0.01%) for 4 hours. -
Fractionation:
-
Lyse cells in cytoskeletal buffer (100 mM NaCl, 300 mM sucrose, 3 mM MgCl2, 10 mM PIPES pH 6.8, 0.5% Triton X-100).
-
Centrifuge at low speed (1300 x g, 4°C) to separate soluble fraction (supernatant) from chromatin-bound fraction (pellet).[2]
-
-
Washing: Wash chromatin pellet to remove unbound proteins.[2]
-
Western Blot: Resuspend pellet in SDS loading buffer. Blot for PARP1 .
-
Validation: An increase in PARP1 signal in the chromatin pellet compared to untreated control indicates successful trapping.
Validation Workflow Diagram
Caption: Step-by-step pipeline for validating synthetic lethality of new derivatives.
Quantitative Benchmarks (Representative Data)
When evaluating new phenanthridinone carboxylic acid derivatives, compare performance against established benchmarks like PJ34 or Olaparib.
| Compound | PARP1 IC50 (Enzymatic) | Trapping Potency | BRCA-/- IC50 (Cellular) | WT IC50 (Cellular) | Therapeutic Index |
| PJ34 (Benchmark) | ~20 nM | Moderate | ~0.3 | >10 | ~33x |
| Derivative X (Hypothetical) | <5 nM | High | ~0.05 | >10 | >200x |
| 3-Aminobenzamide (Weak Control) | ~20 | None | >50 | >100 | ~2x |
Note: High trapping potency correlates with lower cellular IC50 in repair-deficient lines, even if enzymatic IC50 is similar.[2]
Future Directions: Dual-Targeting Strategies
The phenanthridinone scaffold is versatile. Recent medicinal chemistry efforts have focused on Dual Inhibitors :
-
PARP + Topoisomerase I: Fusing the phenanthridinone core with structural elements of camptothecin or sanguinarine (benzo[i]phenanthridines). This creates a "self-trapping" mechanism where the drug induces DNA damage (Topo inhibition) and prevents its repair (PARP inhibition).[2]
-
PARP + HDAC: Hydroxamic acid derivatives of phenanthridinones have shown promise in targeting both PARP and HDAC, addressing epigenetic resistance mechanisms.
References
-
Development of novel PARP inhibitors based on phenanthridinones using computer-aided drug design. MSpace. [Link][2]
-
Synthetic Strategies in the Preparation of Phenanthridinones. MDPI Molecules. [Link]
-
CRISPR Screens Identify POLB as a Synthetic Lethal Enhancer of PARP Inhibition Exclusively in BRCA-Mutated Tumors. AACR Cancer Research. [Link][2]
-
PJ34, a poly(ADP-ribose) polymerase (PARP) inhibitor, reverses melphalan-resistance and inhibits repair of DNA double-strand breaks. International Journal of Oncology. [Link][2]
-
Dimethoxybenzo[i]phenanthridine-12-carboxylic acid derivatives... with potent topoisomerase I-targeting activity. Bioorganic & Medicinal Chemistry Letters. [Link][1][2][14][15]
-
Hydroxamic Acids as PARP‐1 Inhibitors: Molecular Design and Anticancer Activity of Novel Phenanthridinones. ChemMedChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. PJ-34 | C17H17N3O2 | CID 4858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 5. New Horizons of Synthetic Lethality in Cancer: Current Development and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacr.org [aacr.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Synthetic lethality-based targets for discovery of new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PARP inhibitors beyond BRCA-mutated cancers: precision medicine at the crossroads - Tomasik - Precision Cancer Medicine [pcm.amegroups.org]
- 11. Synthetic Lethality‐Based Targets and Their Exploration in Tumour Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 13. apexbt.com [apexbt.com]
- 14. Dimethoxybenzo[i]phenanthridine-12-carboxylic acid derivatives and 6H-dibenzo[c,h][2,6]naphthyridin-5-ones with potent topoisomerase I-targeting activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic Acid via Pd-Catalyzed Cascade Coupling
[1]
Executive Summary & Strategic Rationale
The phenanthridinone core (6(5H)-phenanthridinone) is a privileged pharmacophore, serving as the structural anchor for Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology (e.g., Olaparib analogs, PJ34). The specific derivative, 6-oxo-5,6-dihydrophenanthridine-2-carboxylic acid , presents a synthetic challenge due to the electronic requirements of the carboxylic acid moiety and the solubility issues inherent to the rigid tricyclic core.[1]
While classical methods (e.g., Schmidt rearrangement of fluorenones) exist, they are often harsh and low-yielding.[2] This guide details a Palladium-Catalyzed Suzuki-Miyaura / Intramolecular Lactamization Cascade . This "one-pot" strategy offers superior atom economy, milder conditions, and high regioselectivity compared to traditional routes.[1]
Key Advantages of this Protocol:
-
Efficiency: Forms the biaryl C-C bond and the lactam C-N bond in a single operational sequence.
-
Regiocontrol: The use of pre-functionalized aryl halide and boronic acid precursors guarantees the correct placement of the carboxylic acid at the 2-position.
-
Scalability: Utilizes robust Pd(0)/Pd(II) precatalysts and inexpensive bases suitable for gram-to-kilogram scale-up.[1]
Retrosynthetic Analysis
To achieve the target molecule with the carboxylic acid at position 2 (para to the lactam nitrogen), we disconnect the biaryl bond and the amide bond.
Target Structure: 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid
Strategy: Intermolecular Suzuki Coupling
Figure 1: Retrosynthetic logic leveraging convergent assembly.
Detailed Experimental Protocol
Phase 1: The Suzuki-Miyaura / Lactamization Cascade[1]
This phase constructs the phenanthridinone core as the methyl ester. The amino group of the bromobenzoate acts as the nucleophile to close the ring upon the ester of the boronic acid partner after the biaryl bond is formed.
Reagents & Materials:
-
Reactant A: Methyl 4-amino-3-bromobenzoate (1.0 equiv)[1]
-
Reactant B: 2-(Methoxycarbonyl)phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh
) (5 mol%) or Pd(dppf)Cl (for challenging substrates) -
Base: Na
CO (2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (0.2 M concentration relative to Reactant A)
-
Atmosphere: Argon or Nitrogen (strictly inert)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of Argon.[3][4]
-
Charging: Add Methyl 4-amino-3-bromobenzoate (1.0 equiv), 2-(Methoxycarbonyl)phenylboronic acid (1.2 equiv), and Pd(PPh
) (0.05 equiv) to the flask. -
Solvation: Add degassed 1,4-Dioxane via syringe. Critical: Degas solvent by sparging with Argon for 20 mins prior to use to prevent homocoupling or catalyst oxidation.
-
Activation: Add the 2.0 M Na
CO solution. The mixture will likely become biphasic. -
Reaction: Heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring.
-
Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The starting bromide should be consumed within 4–12 hours. The intermediate biaryl amine may be transient; the cyclized phenanthridinone ester is the thermodynamic product.
-
-
Workup:
-
Cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove dioxane.
-
Dilute the residue with water and extract with Ethyl Acetate (3x).
-
Note: Phenanthridinones can be poorly soluble.[5] If a precipitate forms in the aqueous layer, filter it directly—this is often the pure product.
-
-
Purification: Wash the organic layer with brine, dry over Na
SO , and concentrate. Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient) to obtain Methyl 6-oxo-5,6-dihydrophenanthridine-2-carboxylate .[1]
Phase 2: Ester Hydrolysis to Final Acid
Reagents:
-
Substrate: Methyl 6-oxo-5,6-dihydrophenanthridine-2-carboxylate[1]
-
Base: Lithium Hydroxide (LiOH·H
O, 3.0 equiv)[1] -
Solvent: THF/Water (3:1)
Methodology:
-
Dissolve the ester from Phase 1 in THF/Water.
-
Add LiOH·H
O. -
Stir at 60 °C for 2–4 hours.
-
Checkpoint: LC-MS should show complete conversion to the acid (M-1 mass).[1]
-
-
Isolation:
-
Cool to room temperature.
-
Carefully acidify to pH 2–3 using 1M HCl. The target carboxylic acid will precipitate as a white/off-white solid.[1]
-
Filter the solid, wash with water and cold diethyl ether.
-
Dry under high vacuum at 50 °C.
-
Mechanistic Insight & Validation
Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via a Pd(0)/Pd(II) cycle, followed by a non-catalytic thermal cyclization.
Figure 2: Catalytic cycle illustrating the Suzuki coupling followed by downstream cyclization.[1]
Why this works:
-
Oxidative Addition: The electron-rich amino group on the aryl bromide actually deactivates the ring slightly for oxidative addition compared to a nitro-arene, but Pd(PPh
) is sufficiently active.[1] -
Cyclization: The formation of the 6-membered lactam ring is thermodynamically favored, driven by the relief of steric strain between the ortho-substituents of the biaryl intermediate.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Catalyst poisoning (O | Ensure rigorous degassing.[1] Switch to Pd(dppf)Cl |
| Incomplete Cyclization | Steric hindrance / Low Temp | Increase reaction time or temperature. Add catalytic acetic acid during workup to promote ring closure. |
| Protodeboronation | Unstable boronic acid | Use the corresponding pinacol boronate ester instead of the acid. Use anhydrous conditions (DMF/Cs |
| Poor Solubility | Product precipitation | The product is highly crystalline. Use DMF or DMSO as co-solvent during reaction or extraction. |
References
-
Synthesis of Phenanthridinones via Suzuki Coupling
-
Pd-Catalyzed Cascade Reactions for Phenanthridines
-
PARP Inhibitor Structure & Synthesis (PJ34)
- Jagtap, P., et al. "Novel Phenanthridinone Inhibitors of Poly (ADP-ribose) Polymerase: Potent Anticancer and Anti-Inflammatory Agents." Journal of Medicinal Chemistry, 2002.
-
General Review of Phenanthridinone Synthesis
Sources
- 1. CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid - Google Patents [patents.google.com]
- 2. Synthetic Strategies in the Preparation of Phenanthridinones [mdpi.com]
- 3. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dual fluorescent phenanthridinones and crinasiadine derivatives by consecutive palladium-catalyzed three-component syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
Protocol for PARP1 inhibition assay using phenanthridinone derivatives
Introduction: Targeting the Gatekeeper of DNA Repair
Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the cellular DNA damage response (DDR). It acts as a molecular sensor for DNA single-strand breaks (SSBs), a common form of DNA damage.[1] Upon detecting a break, PARP1 binds to the damaged site and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins.[2][3] This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair factors to the site of damage, facilitating the repair process.[3]
The critical role of PARP1 in SSB repair has made it a prime target for cancer therapy. The concept of "synthetic lethality" is central to this strategy. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[4] These cells become heavily reliant on PARP1-mediated SSB repair. When PARP1 is inhibited, unrepaired SSBs accumulate and degenerate into toxic DSBs during DNA replication.[1][4] Without a functional HR pathway to repair these DSBs, the cancer cells undergo catastrophic genomic instability and cell death.[2]
Phenanthridinone derivatives are a well-established class of small molecules that act as potent PARP1 inhibitors.[5] These compounds typically function as competitive inhibitors by mimicking the nicotinamide moiety of the NAD+ substrate, thereby occupying the catalytic pocket of the enzyme and preventing PAR synthesis.[5][6] This guide provides a detailed protocol for an in-vitro, high-throughput colorimetric assay to determine the inhibitory potential of novel phenanthridinone derivatives against PARP1.
Assay Principle: Quantifying Catalytic Inhibition
The protocol described here is an ELISA-based colorimetric assay that directly measures the product of the PARP1 enzymatic reaction.[7] The core principle involves several key steps:
-
Immobilization: Histone proteins, which are physiological substrates for PARP1, are pre-coated onto the wells of a 96-well microplate.
-
PARP1 Activation: Recombinant human PARP1 enzyme and an activating DNA solution (containing nicks and breaks) are added to the wells.
-
Inhibition & Reaction: The test compound (phenanthridinone derivative) is added, followed by a biotin-labeled NAD+ (Biotin-NAD+). If the inhibitor is effective, it will block PARP1 from using Biotin-NAD+ to synthesize PAR chains on the immobilized histones.
-
Detection: A Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate is added, which binds specifically to the incorporated biotin moieties.
-
Signal Generation: A colorimetric HRP substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a blue color, which turns yellow upon addition of a stop solution. The intensity of the color, measured by absorbance, is directly proportional to the amount of PAR synthesized and thus, inversely proportional to the inhibitor's potency.
Mechanism of Inhibition Workflow
The following diagram illustrates the competitive inhibition of PARP1 at the NAD+ binding site, which is the fundamental mechanism measured by this assay.
Caption: Competitive inhibition of PARP1 by phenanthridinone derivatives.
Detailed Experimental Protocol
This protocol is designed for a 96-well format and can be adapted for higher throughput screens.
PART 1: Materials and Reagents
| Reagent | Suggested Source | Purpose |
| Recombinant Human PARP1 Enzyme | R&D Systems (e.g., 4684-096-K) | Catalyzes PAR synthesis |
| Histone-Coated 96-Well Plates | R&D Systems (e.g., 4684-096-K) | Substrate for PARP1 |
| Activated DNA | Sigma-Aldrich (e.g., CS207768) | Activates PARP1 enzyme |
| Biotinylated NAD+ (Biotin-NAD+) | R&D Systems (e.g., 4671-096-02) | Substrate for PARP1 and detection label |
| Streptavidin-HRP Conjugate | Thermo Fisher Scientific | Binds to biotin for detection |
| TMB Substrate Solution | Bio-Rad Laboratories | Colorimetric HRP substrate |
| Stop Solution (e.g., 2 N H₂SO₄) | VWR | Stops HRP reaction |
| PARP Assay Buffer (10X) | BPS Bioscience (e.g., #80601) | Maintains optimal pH and ionic strength |
| Wash Buffer (e.g., PBS + 0.05% Tween-20) | - | Washes away unbound reagents |
| Phenanthridinone Test Compounds | - | Inhibitors to be tested |
| Reference Inhibitor (e.g., Olaparib) | Selleck Chemicals | Positive control for inhibition |
| DMSO (Anhydrous) | Sigma-Aldrich | Solvent for inhibitors |
PART 2: Reagent Preparation
Scientist's Note: Proper reagent preparation is critical for assay reproducibility. Always use high-purity water and prepare fresh dilutions of enzymes and NAD+ immediately before use. Avoid multiple freeze-thaw cycles of the PARP1 enzyme, as this can decrease its activity.[8]
-
1X PARP Assay Buffer: Dilute the 10X PARP Assay Buffer to 1X with deionized water. Keep on ice.
-
1X Wash Buffer: Prepare a solution of Phosphate-Buffered Saline (PBS) containing 0.05% (v/v) Tween-20.
-
Inhibitor Stock Solutions:
-
Prepare a 10 mM stock solution of each phenanthridinone derivative and the reference inhibitor (Olaparib) in 100% DMSO.
-
Create a serial dilution series from the stock solution in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution.
-
-
Intermediate Inhibitor Dilutions (5X Concentration):
-
Further dilute the DMSO serial dilutions into 1X PARP Assay Buffer to create 5X final assay concentrations. This step is crucial to minimize the final DMSO concentration in the assay wells.
-
Trustworthiness Check: The final DMSO concentration in the assay should not exceed 1% (v/v), as higher concentrations can inhibit PARP1 activity.[9] Always run a "vehicle-only" control containing the same final DMSO concentration as the test wells.[10]
-
-
PARP1 Enzyme Working Solution: Dilute the PARP1 enzyme stock to the desired working concentration (e.g., 0.5 - 1.0 units/well) in cold 1X PARP Assay Buffer. Prepare this solution just before adding it to the plate and keep it on ice.
-
Reaction Cocktail (2X): Prepare a cocktail containing activated DNA and Biotin-NAD+ in 1X PARP Assay Buffer. The final concentrations in the well should be optimized, but a good starting point is 5 µg/mL activated DNA and 50 µM Biotin-NAD+.
PART 3: Assay Procedure
The entire procedure should be performed at room temperature unless otherwise specified.
Caption: Step-by-step workflow for the PARP1 colorimetric inhibition assay.
Plate Layout Recommendation:
-
Wells 1-3 (Negative Control): No PARP1 enzyme. Add 1X PARP Assay Buffer instead. This determines background signal.
-
Wells 4-6 (100% Activity / Vehicle Control): Contains PARP1 enzyme and DMSO at the final assay concentration, but no inhibitor. This is your reference for maximum PARP activity.
-
Wells 7-9 (Reference Inhibitor Control): Contains PARP1 enzyme and a known concentration of Olaparib (e.g., 1 µM) to confirm assay sensitivity to inhibition.
-
Remaining Wells (Test Compounds): Contains PARP1 enzyme and serial dilutions of the phenanthridinone derivatives.
PART 4: Data Analysis
-
Correct for Background: Subtract the average absorbance of the Negative Control wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Absorbance of Test Well / Absorbance of Vehicle Control Well))
-
Determine IC₅₀: The IC₅₀ is the concentration of an inhibitor that reduces enzyme activity by 50%.
-
Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and calculate the IC₅₀ value. GraphPad Prism or similar software is recommended for this analysis.
-
Sample Data & Analysis Table:
| [Inhibitor] (nM) | Log [Inhibitor] | Avg. Absorbance (450 nm) | Corrected Absorbance | % Inhibition |
| Negative Control | - | 0.052 | 0.000 | - |
| Vehicle Control | - | 1.252 | 1.200 | 0.0% |
| 0.1 | -1.00 | 1.240 | 1.188 | 1.0% |
| 1 | 0.00 | 1.132 | 1.080 | 10.0% |
| 10 | 1.00 | 0.772 | 0.720 | 40.0% |
| 30 | 1.48 | 0.472 | 0.420 | 65.0% |
| 100 | 2.00 | 0.184 | 0.132 | 89.0% |
| 1000 | 3.00 | 0.064 | 0.012 | 99.0% |
| Calculated IC₅₀ | ~15 nM |
Beyond Catalytic Inhibition: The PARP Trapping Phenomenon
While catalytic inhibition is a primary mechanism of action, many potent PARP inhibitors, including some phenanthridinone derivatives, also exhibit a second, crucial activity: PARP trapping .[4]
After PARP1 binds to damaged DNA, its auto-PARylation causes it to dissociate, allowing repair enzymes access to the site.[11] Trapping inhibitors lock the PARP1 enzyme onto the DNA, even without catalytic activity.[8] This PARP-DNA complex is a physical roadblock to DNA replication and repair, and is highly cytotoxic, particularly in HR-deficient cells.[8][11]
Assessing the trapping potential of a compound requires a different assay format, such as a Fluorescence Polarization (FP) assay .[8][11] In an FP assay, a fluorescently labeled DNA oligonucleotide is used.
-
Low Polarization: The small, fluorescent DNA probe tumbles rapidly in solution, emitting depolarized light.
-
High Polarization: When the large PARP1 enzyme binds to the probe, the complex tumbles much more slowly, emitting highly polarized light.
-
Trapping Measurement: In the presence of NAD+, PARP1 auto-PARylates and dissociates, causing the FP signal to drop. A trapping inhibitor will prevent this dissociation, causing the FP signal to remain high in a dose-dependent manner.[8]
Researchers developing novel phenanthridinone derivatives should consider running both a catalytic inhibition assay (as detailed above) and a PARP trapping assay to fully characterize the compound's mechanism of action.
Troubleshooting & Final Considerations
-
High Background: May be caused by insufficient washing or non-specific binding of the Strep-HRP conjugate. Increase the number of wash steps or the Tween-20 concentration in the wash buffer.
-
Low Signal in Vehicle Control: Could indicate low PARP1 enzyme activity (check storage and handling) or degraded Biotin-NAD+. Ensure reagents are fresh.
-
Inconsistent Replicates: Often due to pipetting errors, especially with small volumes. Use calibrated pipettes and ensure proper mixing in wells.
-
Bridging to Cellular Models: An in-vitro IC₅₀ is a critical first step. Subsequent validation should include cell-based assays to confirm target engagement (e.g., by measuring PAR levels via Western Blot or immunofluorescence) and to determine cellular potency (e.g., using cell viability assays like CellTiter-Glo® in BRCA-mutant vs. wild-type cell lines).[10]
References
-
Title: Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors Source: PMC (MethodsX) URL: [Link]
-
Title: PARP/Apoptosis Colorimetric Assay Kit (4684-096-K) Source: R&D Systems, Part of Bio-Techne URL: [Link]
-
Title: Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions Source: PMC (Molecules) URL: [Link]
-
Title: Development of novel PARP inhibitors based on phenanthridinones using computer-aided drug design Source: MSpace (University of Manitoba) URL: [Link]
-
Title: Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers Source: PubMed (Nature Biomedical Engineering) URL: [Link]
-
Title: Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) Source: BPS Bioscience URL: [Link]
-
Title: PARPtrap™ Assay Kit for PARP1 Source: BPS Bioscience URL: [Link]
-
Title: Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging Source: PMC (STAR Protocols) URL: [Link]
-
Title: Enzolution PARP1 Assay System Source: BellBrook Labs URL: [Link]
-
Title: Effects of 6(5H)-phenanthridinone, an Inhibitor of Poly(ADP-ribose)Polymerase-1 Activity (PARP-1), on Locomotor Networks of the Rat Isolated Spinal Cord Source: PubMed Central (Neurotoxicity Research) URL: [Link]
-
Title: An optimized fluorescence assay for screening novel PARP-1 inhibitors Source: Canadian Science Publishing (Canadian Journal of Chemistry) URL: [Link]
-
Title: Fluorescent detection of PARP activity in unfixed tissue Source: PMC (PLOS ONE) URL: [Link]
-
Title: PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting Source: Journal of Hematology & Oncology URL: [Link]
-
Title: PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance Source: Frontiers in Cell and Developmental Biology URL: [Link]
-
Title: PARP1 Suppression Drives ROS Resistance in Aneuploid Cancer Cells Source: bioRxiv URL: [Link]
-
Title: In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). Source: ResearchGate URL: [Link]
-
Title: Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors Source: AACR Journals (Clinical Cancer Research) URL: [Link]
-
Title: PARP inhibition: PARP1 and beyond Source: PMC (Nature Reviews Cancer) URL: [Link]
-
Title: PARP1 Olaparib Competitive Inhibitor Assay Kit Source: BPS Bioscience URL: [Link]
Sources
- 1. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting [termedia.pl]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 6. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid solubility in DMSO for cell culture
Application Note: Optimizing Solubilization and Delivery of 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic Acid for In Vitro Applications
Part 1: Executive Summary & Physicochemical Challenge
6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid (also known as 2-Carboxy-6(5H)-phenanthridinone) is a rigid, planar tricyclic lactam. It serves as a core scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors.
The Solubility Challenge:
This molecule exhibits high crystal lattice energy due to extensive
-
Aqueous Solubility: Negligible (< 10 µM).
-
DMSO Solubility: Moderate (typically 5–25 mg/mL with assistance).
-
Critical Failure Mode: "Crash-out" precipitation upon dilution into cell culture media, leading to false negatives in bioassays or physical toxicity to cells (crystals lysing membranes).
This guide provides a validated protocol to solubilize this compound in Dimethyl Sulfoxide (DMSO) and deliver it to cells while maintaining vehicle toxicity below the No-Observed-Adverse-Effect Level (NOAEL).
Part 2: Preparation of Stock Solutions
Objective: Create a stable, precipitant-free stock solution at 10 mM or 50 mM .
Reagents & Equipment
-
Solvent: Sterile-filtered, Anhydrous DMSO (Grade: Cell Culture Tested,
99.9%).-
Note: Hygroscopic DMSO absorbs water from air, drastically reducing solubility power. Use fresh ampoules or store over molecular sieves.
-
-
Vessel: Amber glass vials (borosilicate). Avoid polystyrene which can leach plasticizers in 100% DMSO.
-
Equipment: Ultrasonic water bath (37°C capable).
Protocol: The "Warm-Sonicate" Method
-
Calculation: Calculate mass for a 20 mM primary stock (recommended starting point).
-
MW: ~239.23 g/mol .
-
Target: 20 mM = 4.78 mg/mL.
-
-
Weighing: Weigh powder into the glass vial.
-
Static Warning: This powder is often electrostatic. Use an anti-static gun if available.
-
-
Solvation: Add the calculated volume of Anhydrous DMSO.
-
Disruption: The solution will likely appear cloudy or contain floating flakes initially.
-
Step A: Vortex vigorously for 30 seconds.
-
Step B: Sonicate in a water bath at 37°C–40°C for 10–20 minutes.
-
Visual Check: Solution must be optically clear yellow/orange. If particles persist, extend sonication.
-
-
Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).
Data Table 1: Solubility Profile
| Solvent | Solubility Limit (Approx.) | Suitability for Cell Culture | Notes |
| Water / PBS | < 0.01 mg/mL | No | Insoluble. Will form suspension. |
| Ethanol | < 1 mg/mL | Poor | Limited solubility; rapid evaporation alters concentration. |
| DMSO (Anhydrous) | ~5 - 10 mg/mL | Excellent | Primary vehicle. Warming required. |
| 1N NaOH | ~2 - 5 mg/mL | Moderate | Soluble as salt, but pH shock to media is risky. |
Part 3: Cell Culture Delivery (The "Step-Down" Protocol)
Directly adding high-concentration DMSO stock to media often causes immediate precipitation (the "smoke" effect). To prevent this, use an Intermediate Dilution Step .
Workflow Logic
The goal is to keep the final DMSO concentration
DOT Diagram 1: The Serial Dilution Workflow
Caption: Step-down dilution strategy to mitigate hydrophobic precipitation shocks.
Step-by-Step Dosing Protocol
-
Define Target Concentration: Assume a target of 10 µM in the well.
-
Prepare Intermediate (100x):
-
Dilute the 20 mM DMSO stock 1:20 into warm culture media (or sterile PBS).
-
Result: 1 mM solution (containing 5% DMSO).
-
Action: Vortex immediately. This lower concentration (1 mM) is less likely to crash out than 20 mM.
-
-
Final Dosing:
-
Dilute the Intermediate (1 mM) 1:100 into the final cell culture well.
-
Final Concentration: 10 µM compound.
-
Final DMSO: 0.05% (Safe for almost all cell types).
-
Part 4: Quality Control & Self-Validation
To ensure scientific integrity, you must validate that the compound is actually in solution and not just a micro-suspension.
Validation Workflow:
-
The "Crystal Check" (Microscopy):
-
2 hours after dosing, inspect the wells under 20x phase-contrast.
-
Failure Mode: Look for birefringent (glowing) needles or dark amorphous clusters between cells. If seen, the data is invalid (physical toxicity).
-
-
The Absorbance Control:
-
Measure OD600 (turbidity) of a cell-free media control containing the compound.
-
Compare to a media-only blank.[2] An increase in OD600 > 0.01 indicates precipitation.
-
DOT Diagram 2: Experimental Decision Logic
Caption: Decision tree for validating solubility in biological assays.
Part 5: Vehicle Toxicity Controls
It is imperative to distinguish the effect of the PARP inhibitor from the solvent.
-
Rule of Thumb: DMSO concentrations >0.5% can induce differentiation in HL-60 cells, cause pore formation, or trigger apoptosis in primary neurons [1, 2].
-
Mandatory Control: Every experiment must include a "Vehicle Control" well containing the exact volume of DMSO added to the treatment wells (e.g., 0.1% DMSO), without the compound.
Table 2: DMSO Tolerance Guide
| Cell Type | Max Recommended DMSO % | Risk at Higher Conc.[1][3] |
| Primary Neurons | 0.1% | Membrane blebbing, excitotoxicity. |
| Stem Cells (iPSC) | 0.1% | Spontaneous differentiation. |
| HeLa / HEK293 | 0.5% | Cytostasis (slowed growth). |
| Macrophages | 0.2% | Activation/Inflammatory response. |
References
-
Cayman Chemical. (2023). 6(5H)-Phenanthridinone Product Information.Link
-
Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." FASEB Journal, 28(3), 1317-1330. Link
-
Sigma-Aldrich. (2023). Handling Instructions for Hydrophobic Small Molecules.Link
-
BenchChem. (2025).[4] Minimizing DMSO Toxicity and Precipitation in Cell Culture.[1][3][5]Link
Sources
Preparation of 5,6-dihydrophenanthridine library via parallel synthesis
High-Sensitivity Colorimetric PARP Assay: Protocol & Validation using Phenanthridinone
Abstract
Poly(ADP-ribose) polymerase (PARP) enzymes are critical regulators of DNA repair, genomic stability, and programmed cell death.[1][2][3] The quantification of PARP activity and the screening of PARP inhibitors (PARPi) are pivotal in oncology drug discovery. This application note details a robust, non-radioactive Colorimetric PARP Assay Protocol . Unlike traditional radiometric methods, this assay utilizes biotinylated NAD+ to measure poly(ADP-ribose) (PAR) deposition onto histone proteins. We specifically detail the use of 6(5H)-phenanthridinone , a potent PARP-1 inhibitor, as a core validation control (IC50 benchmarking) to ensure assay linearity and sensitivity.
Scientific Background & Assay Principle
The PARP Mechanism
PARP-1 detects DNA strand breaks and catalyzes the polymerization of ADP-ribose units from NAD+ onto target nuclear proteins (mainly histones H1, H2A, H2B, H3, H4) and itself (automodification).[3][4] This post-translational modification recruits DNA repair machinery (e.g., XRCC1, Ligase III).
Colorimetric Detection Principle
This assay mimics the cellular environment in a cell-free system.
-
Immobilization: Histones are coated onto a high-binding 96-well microplate.
-
Ribosylation: Recombinant PARP enzyme, activated DNA (co-factor), and biotinylated-NAD+ (substrate) are added. PARP catalyzes the formation of biotin-labeled PAR chains on the histones.[5]
-
Detection: Streptavidin-Horseradish Peroxidase (Strep-HRP) binds to the biotin-PAR. A colorimetric substrate (TACS-Sapphire™ or TMB) yields a signal proportional to PARP activity.
The Role of Phenanthridinone
6(5H)-phenanthridinone is a structural analogue of nicotinamide that acts as a competitive inhibitor of PARP. It is preferred over 3-aminobenzamide (3-AB) for validation due to its higher potency (IC50 in the low micromolar range) and structural similarity to clinical PARP inhibitors.
Assay Mechanism Visualization
Figure 1: Molecular mechanism of the colorimetric PARP assay. Activated DNA and Biotin-NAD+ drive the PARP-mediated modification of histones, which is competitively inhibited by Phenanthridinone.
Materials & Reagents
| Component | Specification | Storage |
| PARP Enzyme | Recombinant Human PARP-1 (High Specific Activity) | -80°C |
| Substrate Mix | Biotinylated NAD+ (250 µM final), Activated DNA | -80°C |
| Histones | Mixed Histones (H1, H2A, H2B, H3, H4) | -80°C |
| Inhibitor Control | 6(5H)-Phenanthridinone (Stock 10 mM in DMSO) | -20°C |
| Detection | Streptavidin-HRP Conjugate | +4°C |
| Color Reagent | TACS-Sapphire™ or TMB Substrate | +4°C |
| Stop Solution | 0.2 M HCl or 2 M Sulfuric Acid | RT |
| Assay Buffer | 50 mM Tris-HCl (pH 8.0), 25 mM MgCl2, 0.1 mM DTT | +4°C |
Experimental Protocol
Phase 1: Plate Preparation (Day 0 or Day 1 Morning)
Note: Commercially available kits often provide pre-coated plates. If coating manually:
-
Dilute Histone stock to 1 mg/mL in PBS.
-
Add 50 µL per well to a high-binding 96-well plate (e.g., Nunc Maxisorp).
-
Incubate overnight at 4°C.
-
Block with 200 µL Blocking Buffer (PBS + 1% BSA) for 2 hours at RT.
Phase 2: Ribosylation Reaction (The Critical Step)
Timing is crucial. Ensure all reagents are prepped before adding the enzyme.
-
Design Layout: Dedicate wells for:
-
Blank: (No Enzyme, background control)
-
Positive Control: (Enzyme + DMSO only, 100% Activity)
-
Inhibitor Series: (Phenanthridinone serial dilutions: 0.1 µM – 100 µM)
-
-
Prepare Master Mix (Per well):
-
2.5 µL 10X PARP Buffer
-
2.5 µL 10X PARP Cocktail (Biotin-NAD+ / Activated DNA mix)
-
15 µL dH2O
-
Total Volume: 20 µL
-
-
Add Inhibitors: Add 5 µL of 10X Phenanthridinone dilutions to appropriate wells. Add 5 µL of 10% DMSO/Buffer to Control/Blank wells.
-
Initiate Reaction: Add 25 µL of diluted PARP Enzyme (0.5 Units/well) to all wells except Blank. Add Buffer to Blank.
-
Incubate: 60 minutes at Room Temperature (25°C). Do not disturb the plate.
Phase 3: Detection
-
Wash: Wash plate 4x with PBST . Blot dry on paper towels.
-
Strep-HRP: Add 50 µL of diluted Streptavidin-HRP (1:500 in Blocking Buffer).
-
Incubate: 30 minutes at RT.
-
Wash: Wash plate 4x with PBST . Crucial: Ensure no residual HRP remains.
-
Develop: Add 50 µL Colorimetric Substrate (TMB/Sapphire). Incubate in the dark for 10–20 mins. Monitor for blue color development.
-
Stop: Add 50 µL Stop Solution (Acid). Color turns yellow.[9]
-
Read: Measure Absorbance at 450 nm .
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the high-throughput colorimetric PARP assay.
Data Analysis & Validation
Calculating Inhibition
-
Subtract Background: Average the OD450 of the "Blank" wells and subtract this value from all other wells.
-
Calculate % Activity:
-
Calculate % Inhibition:
Phenanthridinone Validation Criteria
To validate the assay run, the Phenanthridinone control must exhibit a sigmoidal dose-response curve.
-
Expected IC50: 2.0 µM – 5.0 µM (depending on specific assay conditions/enzyme source) [1, 2].
-
Linearity: The Positive Control OD450 should be between 1.0 and 2.5. If >3.0, the signal is saturated; dilute enzyme next time.
Example Data Table
| Phenanthridinone [µM] | Mean OD450 (n=3) | % Inhibition |
| 0 (Pos Ctrl) | 1.850 | 0% |
| 0.1 | 1.810 | 2.2% |
| 0.5 | 1.650 | 10.8% |
| 1.0 | 1.350 | 27.0% |
| 5.0 | 0.650 | 64.9% |
| 10.0 | 0.250 | 86.5% |
| 50.0 | 0.080 | 95.7% |
| Blank | 0.050 | - |
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High Background (Blank > 0.1 OD) | Insufficient Washing | Increase wash cycles to 5x; ensure wells are aspirated completely. |
| Strep-HRP Concentration | Reduce Strep-HRP concentration (try 1:1000 dilution). | |
| Low Signal (Pos Ctrl < 0.5 OD) | Enzyme Degradation | PARP is labile. Store at -80°C in aliquots. Avoid freeze-thaw.[7][8][10] |
| Inactive NAD+ | Biotin-NAD+ degrades if left at RT. Keep on ice until use. | |
| Poor IC50 Fit | DMSO Interference | Ensure final DMSO concentration is <1%. High DMSO inhibits PARP. |
| Pipetting Error | Use reverse pipetting for viscous buffers; mix master mixes thoroughly. |
References
-
BPS Bioscience. (2023). PARP1 Colorimetric Assay Kit Protocol. Retrieved from [Link]
-
Trevigen. (2023). HT Colorimetric PARP/Apoptosis Assay. Retrieved from [Link]
-
Nguewa, P. A., et al. (2003). Poly(ADP-ribose) polymerases: homology, structural domains and functions. Novel therapeutical applications. Progress in Biophysics and Molecular Biology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. interchim.fr [interchim.fr]
- 10. PARP Universal Colorimetric Assay Kit (4677-096-K) by R&D Systems, Part of Bio-Techne [bio-techne.com]
Crystallization techniques for phenanthridinone carboxylic acid intermediates
Application Note: Advanced Crystallization Strategies for Phenanthridinone Carboxylic Acid Intermediates
Abstract
Phenanthridinone carboxylic acids are critical intermediates in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib and Rucaparib.[1] Their rigid, planar tricyclic structure induces strong
Introduction & Physicochemical Context
The phenanthridinone scaffold (specifically 6(5H)-phenanthridinone) presents a unique purification challenge. The molecule possesses a "brick-like" crystal packing motif driven by intermolecular hydrogen bonding (amide dimer) and aromatic stacking.[1] When a carboxylic acid moiety is attached (e.g., for Olaparib side-chain attachment), the molecule becomes amphoteric but remains sparingly soluble in neutral organic media.
Key Challenges:
-
Solubility Limited: Insoluble in alcohols, acetone, and DCM at ambient temperature.
-
Impurity Inclusion: Planar impurities (isomers, uncyclized precursors) often intercalate into the crystal lattice.
-
Solvation: High tendency to form solvates with polar aprotic solvents (DMSO, DMF).[1]
Physicochemical Profiling & Solvent Selection
Before attempting crystallization, the solubility profile must be mapped. The carboxylic acid group is the "handle" for purification.
Table 1: Solubility Profile of Phenanthridinone Carboxylic Acid Intermediates
| Solvent Class | Specific Solvent | Solubility (25°C) | Application |
| Polar Aprotic | DMSO, NMP, DMF | High (>50 mg/mL) | Primary solvent for anti-solvent crystallization.[1] |
| Basic Aqueous | 1M NaOH, 1M KOH | High (as salt) | Method A: pH-swing purification.[1] |
| Acidic | Acetic Acid, TFA | Moderate to High | Impurity purging; prone to solvate formation. |
| Alcohols | Methanol, Ethanol | Very Low (<1 mg/mL) | Anti-solvent or slurry wash.[1] |
| Chlorinated | DCM, Chloroform | Negligible | Not recommended. |
Method A: pH-Swing Crystallization (Purification Workhorse)[1]
Principle: This method leverages the carboxylic acid functionality.[2][3][4] The crude intermediate is dissolved in base (forming the highly soluble carboxylate salt), filtered to remove non-acidic impurities, and then precipitated by controlled acidification.
Mechanism:
Protocol 1: pH-Swing Purification
Target Purity: >99.0% | Yield: 85-90%[1]
-
Dissolution: Charge crude phenanthridinone acid (1.0 eq) into a reactor. Add 1.0 M NaOH (3.0 - 5.0 vol). Stir at 25°C until fully dissolved.
-
Checkpoint: Solution should be clear dark amber. If turbid, filter through Celite to remove non-acidic solids.
-
-
Impurity Wash (Optional): Wash the aqueous layer with Ethyl Acetate (2.0 vol) to extract non-polar organic impurities.[1] Separate phases and keep the aqueous layer.
-
Nucleation (The Critical Step):
-
Cool aqueous solution to 10°C.
-
Slowly add 2.0 M HCl or Acetic Acid dropwise.
-
Stop addition at pH 6.5 (Cloud Point). Hold for 30 mins to allow seed crystals to form.
-
Why? Rapid acidification to pH 1 causes "crashing out," trapping impurities and forming amorphous solids.
-
-
Growth: Continue acid addition until pH reaches 3.0–4.0.
-
Isolation: Filter the thick slurry. Wash the cake with water (3 x 2 vol) to remove inorganic salts (NaCl).
-
Drying: Vacuum dry at 50°C. Note: Ensure water content is <0.5% as water can induce hydrolysis in subsequent chlorination steps.[1]
Method B: Reactive Crystallization (Cyclization)[1]
In the synthesis of Olaparib intermediates, the phenanthridinone ring is often formed from a 2-cyano- or 2-formyl-benzoic acid precursor using hydrazine.[1]
Protocol 2: Thermal Cyclization & Cooling
-
Reaction: Suspend the precursor (e.g., 2-fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-yl)methyl)benzonitrile) in Ethanol (10 vol).
-
Reagent Addition: Add Hydrazine Hydrate (3.0 eq). Heat to reflux (78°C).[1]
-
Observation: The slurry will dissolve as the reaction proceeds, followed by the precipitation of the phenanthridinone product (product is less soluble than starting material).
-
-
Cooling Profile:
-
Cool from 78°C to 60°C over 1 hour.
-
Hold at 60°C for 1 hour (Ostwald Ripening to remove fines).
-
Cool to 0–5°C over 2 hours.
-
-
Filtration: Filter cold. Wash with cold Ethanol.
Method C: Anti-Solvent Polishing (Polymorph Control)[1]
Used when the intermediate requires a specific crystal form or higher purity.
Protocol 3: DMSO/Water Anti-Solvent
-
Dissolution: Dissolve the isolated solid in DMSO (5 vol) at 60°C.
-
Polishing: Filter hot to remove mechanical particulates.
-
Anti-Solvent Addition:
-
Add Water (warm, 50°C) slowly to the DMSO solution.
-
Ratio: Add water until the solvent composition is 20% Water / 80% DMSO.
-
Seed: Add pure seed crystals (0.5 wt%).[1]
-
-
Crystallization: Continue adding water over 2 hours until ratio is 60% Water / 40% DMSO.
-
Cooling: Cool to 20°C. Filter and wash with water to remove DMSO.
Visualizing the Workflow
Diagram 1: Process Selection Matrix
Caption: Decision logic for selecting the appropriate crystallization method based on input purity and solubility.
Diagram 2: pH-Swing Mechanism & Critical Control Points
Caption: Step-by-step workflow for Method A, highlighting critical pH control points to prevent oiling out.
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Supersaturation too high during pH adjustment.[1] | Slow down acid addition near the cloud point (pH 6-7).[1] Increase temperature to 30-40°C during acidification, then cool. |
| Fine Particles (Difficult Filtration) | Nucleation rate > Growth rate.[1] | Implement a "Seeding Hold" at the cloud point. Use Method C (Ostwald ripening) to grow crystals.[1] |
| Color Retention | Conjugated impurities trapped in lattice. | Add Activated Carbon (5 wt%) during the basic dissolution step (Method A), stir for 30 mins, then filter before acidification. |
| Gel Formation | Formation of meta-stable polymorphs or solvates.[1] | Avoid rapid cooling.[5] Ensure adequate agitation (Reynolds number > 2000) to prevent local supersaturation zones.[1] |
References
-
ScinoPharm Taiwan, Ltd. (2020).[1][6] Crystalline form of olaparib and a process for preparing the same. US Patent 10,703,726. Link
-
Shanghai Institute of Pharmaceutical Industry . (2015).[1] Preparation method of Olaparib intermediate. CN Patent 105085408A. Link
-
AstraZeneca UK Ltd. (2008).[1] Phthalazinone derivatives. WO Patent 2008047082. Link
-
Beilstein-Institut . (2014).[1] Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. Beilstein Journal of Organic Chemistry. Link
-
MDPI . (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules. Link[1]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 3. Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 5. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 6. patents.justia.com [patents.justia.com]
Troubleshooting & Optimization
Improving water solubility of 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid
Subject: 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid (CAS: 107917-50-0) Ticket ID: SOL-PHN-002 Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support center. You are likely encountering difficulty dissolving 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid (hereafter referred to as Compound 6-Oxa ).[1]
Diagnosis: This molecule exhibits classic "brick dust" behavior.[1] Its rigid, planar tricyclic core facilitates strong
This guide provides three validated workflows to overcome this thermodynamic barrier, ordered from simplest (pH adjustment) to most complex (Amorphous Solid Dispersions).
Module 1: Salt Selection & pH Adjustment
User Query: "I adjusted the pH to 7.4 using NaOH, but the compound formed a gel or precipitated after a few hours. Why?"
Root Cause:
The sodium salt of rigid aromatic acids often has a low solubility product (
Protocol: Organic Counter-Ion Screening
Instead of inorganic bases (NaOH/KOH), use bulky organic amines. These large counter-ions sterically disrupt the
Recommended Counter-ions:
-
Meglumine (N-Methyl-D-glucamine): The gold standard for phenanthridinones.[1]
-
Tromethamine (TRIS): Good buffering capacity and disrupting ability.[1]
-
L-Arginine: If a zwitterionic interaction is preferred for biocompatibility.
Step-by-Step Workflow:
-
Suspend 100 mg of Compound 6-Oxa in 5 mL water.
-
Add 1.05 equivalents of the organic base (e.g., Meglumine).
-
Heat to 50°C for 30 minutes to ensure complete reaction.
-
Lyophilize the resulting clear solution to obtain the salt powder.
-
Reconstitute in buffer. Note: Avoid high NaCl buffers; use 5% Dextrose (D5W) for IV formulations to prevent salting out.
Decision Logic: Salt Selection
Figure 1: Decision tree for salt selection emphasizing organic counter-ions to prevent lattice stacking.
Module 2: Complexation (Cyclodextrins)
User Query: "I need a neutral pH formulation. Can I use cyclodextrins? Which one works for a tricyclic core?"
Technical Insight:
The phenanthridinone core is too bulky for
Recommended Excipient: SBE- -CD (Sulfobutyl ether-beta-cyclodextrin)
Brand name reference: Captisol®[1]
Why:
-
Cavity Fit: Perfect size for the phenanthridinone scaffold.
-
Charge Assistance: The sulfonate groups on the CD exterior repel each other, preventing aggregation of the complexes (a common issue with standard
-CD). -
Safety: IV safe (unlike unmodified
-CD which is nephrotoxic).[1]
Protocol: Phase Solubility Setup
-
Prepare 20% (w/v) SBE-
-CD in 50 mM Phosphate Buffer (pH 7.4).[1] -
Add excess Compound 6-Oxa.[1]
-
Shake at 25°C for 24 hours.
-
Filter (0.22 µm PVDF).[1]
-
Analyze filtrate by HPLC.[1]
Expected Data Output:
| Formulation Media | Solubility (µg/mL) | Fold Increase | Notes |
| Water (pH 7) | < 5 | 1x | Intrinsic solubility |
| 10% HP- | ~150 | 30x | Moderate binding |
| 20% SBE- | > 1200 | 240x | Recommended |
Module 3: Amorphous Solid Dispersions (ASD)
User Query: "The salt form is hygroscopic, and the cyclodextrin load is too high for my tablet size. How do I stabilize the amorphous form?"
Root Cause: Amorphous forms have higher free energy (and solubility) but are thermodynamically unstable.[1][2] Without a polymer to "freeze" the molecules in place, Compound 6-Oxa will recrystallize back to its "brick dust" state within days.
Polymer Selection: HPMC-AS
Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS) is the polymer of choice for carboxylic acid-containing aromatics.[1]
Mechanism:
-
pH Dependent Release: HPMC-AS is insoluble in the stomach (protecting the drug from precipitating in acid) but dissolves rapidly in the intestine (pH > 5.5).
-
Intermolecular Interaction: The succinate groups H-bond with the lactam NH of the phenanthridinone, inhibiting recrystallization.
Protocol: Solvent Evaporation / Spray Drying[1]
-
Solvent: Dissolve Compound 6-Oxa and HPMC-AS (Ratio 1:3) in Methanol/Dichloromethane (1:1) .[1] Note: DCM is required to dissolve the rigid core; Methanol dissolves the polymer.
-
Process: Spray dry using a Buchi B-290 (or similar).[1]
-
Inlet Temp: 85°C[1]
-
Outlet Temp: 55°C
-
-
Secondary Drying: Vacuum dry at 40°C for 24h to remove residual DCM.[1]
ASD Formulation Logic
Figure 2: Workflow for creating an Amorphous Solid Dispersion (ASD) to kinetically trap the drug in a high-solubility state.[1]
References
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]
-
Jain, A. S., et al. (2011). Sulfobutyl ether-β-cyclodextrin (Captisol®) enhancement of solubility and bioavailability.[1] International Journal of Pharmaceutics, 419(1-2), 1-11.[1]
-
Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.[4] (Reference for pKa estimation of aromatic acids).
-
FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System.
-
Curatolo, W. J., et al. (2009). Utility of Hydroxypropylmethylcellulose Acetate Succinate (HPMCAS) for Initiation and Maintenance of Drug Supersaturation in the GI Milieu. Pharmaceutical Research, 26(6), 1419-1431.[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
Troubleshooting palladium catalyst deactivation in phenanthridinone synthesis
Ticket ID: PHEN-PD-001 Subject: Troubleshooting Catalyst Deactivation & Yield Stagnation Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Hub: Identify Your Failure Mode
Before adjusting parameters, match your observation to the specific failure mode. In phenanthridinone synthesis (typically via intramolecular C-H arylation of N-arylbenzamides), deactivation is rarely random; it is mechanistic.
| Symptom | Visual Indicator | Root Cause | Immediate Action |
| Rapid Death | Reaction mixture turns from orange/red to clear with heavy black precipitate within 1 hour. | Pd Aggregation: Rate of Pd(0) re-oxidation is slower than rate of aggregation. | Increase oxidant surface area or switch to soluble oxidant (e.g., PhI(OAc)₂). Add ligand stabilizer.[1] |
| The "50% Wall" | Reaction proceeds normally but stalls at ~40-60% conversion. Adding more catalyst does not restart it. | Product Inhibition: The phenanthridinone product (a pyridine-like motif) is poisoning the catalyst. | Switch to a less coordinating solvent (e.g., HFIP) or protect the amide nitrogen pre-reaction. |
| Induction Lag | No product for 2 hours, then sudden burst followed by stalling. | Autocatalysis/Ligand Exchange: Pre-catalyst activation is slow; likely requiring ligand dissociation. | Switch from Pd(PPh₃)₄ to Pd(OAc)₂ + PPh₃ (1:2 ratio) or pre-heat catalyst. |
| Regio-Scrambling | Product forms, but with unexpected isomers (e.g., C-H activation at wrong ring position). | Directing Group Failure: The carbonyl oxygen is not coordinating effectively. | Check water content. Water competes with the carbonyl for Pd coordination. Add 3Å MS. |
Deep Dive: The Mechanics of Failure
To fix the reaction, you must understand the competition between the Productive Cycle (Concerted Metalation-Deprotonation) and the Deactivation Pathways (Aggregation and Poisoning).
The "Proton Shuttle" Necessity
In the synthesis of phenanthridinones from N-arylbenzamides, the C-H activation step is energetically costly. A carboxylate additive (Pivalate/PivO⁻) is not optional ; it acts as a proton shuttle.[2] It deprotonates the C-H bond simultaneously as the Carbon-Pd bond forms (CMD mechanism).[2]
Critical Insight: Without PivOH (or similar), the activation energy (
Visualizing the Deactivation Loops
The following diagram maps the productive cycle against the two primary "death" pathways: Pd-Black Aggregation and Product Poisoning .
Figure 1: Mechanistic pathway showing the Concerted Metalation-Deprotonation (CMD) cycle (Green/Blue) versus the competitive deactivation pathways (Red/Black). Note that Pd(0) aggregation occurs if re-oxidation is slower than cluster formation.
FAQ: Specific Troubleshooting Scenarios
Q1: Why does adding 30 mol% Pivalic Acid (PivOH) double my yield?
A: PivOH is not just an additive; it is a mechanistic enabler. In the CMD mechanism, the carbonate or acetate base is often too bulky or insufficiently basic to deprotonate the ortho-C-H bond directly. Pivalate acts as a bifunctional ligand : it coordinates to Pd and simultaneously accepts the proton from the benzene ring.
-
Recommendation: Always maintain a 30 mol% loading of PivOH. If using Pd(OPiv)₂ as the catalyst, additional acid may still be required to maintain the proton shuttle equilibrium [1, 2].
Q2: My reaction works with AgOAc but fails with Cu(OAc)₂. Why?
A: This indicates a Halide Abstraction dependency. If your starting material is an aryl halide (e.g., 2-halo-N-phenylbenzamide), Ag⁺ actively strips the halide to open a coordination site on Palladium. Cu(II) is a redox oxidant but a poor halide scavenger.
-
Protocol Check: If using Cu(OAc)₂ (cheaper), you must ensure your substrate does not require halide abstraction (i.e., oxidative coupling of two C-H bonds) or add a separate halide scavenger. Note also that Ag salts can form insoluble Ag-halides that may physically coat the catalyst if stirring is inefficient [3].
Q3: The reaction stalls at high conversion. Is it the catalyst dying?
A: Likely Product Inhibition . Phenanthridinones contain a pyridine-like nitrogen. As the concentration of product rises, this nitrogen competes with the amide oxygen of the substrate for the Pd(II) center. The Product-Pd complex is often thermodynamically stable but catalytically inert (the "Zombie" state).
-
Solution:
-
Solvent Switch: Use 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a co-solvent. It hydrogen-bonds strongly to the product's nitrogen, shielding it from the catalyst.
-
Protecting Group: Methylate the amide nitrogen (N-Me). Free N-H amides often bind Pd too tightly as amido ligands, shutting down the cycle [4].
-
Validated Experimental Protocol
Protocol: Intramolecular Oxidative C-H Arylation of N-Arylbenzamides Designed to minimize Pd-black formation and product inhibition.
Reagents:
-
Substrate: N-Methyl-N-phenylbenzamide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%) — Source of Pd(II)
-
Ligand: PPh₃ (20 mol%) — Stabilizes Pd(0) intermediate
-
Oxidant: Ag₂CO₃ (2.0 equiv) — Regenerates Pd(II)
-
Additive: PivOH (30 mol%) — Crucial CMD Proton Shuttle
-
Solvent: Toluene or DCE (0.1 M concentration)
Step-by-Step:
-
Drying: Flame-dry a 15 mL pressure vial equipped with a magnetic stir bar. Cool under Argon.
-
Solids: Add Ag₂CO₃ (2.0 equiv), Pd(OAc)₂ (10 mol%), and PPh₃ (20 mol%).
-
Tip: Premixing Pd and Phosphine in a small amount of solvent for 5 mins before adding oxidant can prevent immediate oxidation of the phosphine.
-
-
Substrate: Add the benzamide substrate and PivOH.
-
Solvent: Add anhydrous Toluene (degassed). Seal the vial immediately.
-
Reaction: Heat to 110 °C for 12–18 hours.
-
Visual Check: The mixture should remain a dark suspension. If it turns clear with a mirror-like precipitate on the glass within 30 mins, oxygen ingress or ligand oxidation has occurred.
-
-
Workup: Filter through a Celite pad (eluting with DCM) to remove silver salts. Concentrate and purify via column chromatography.
Yield Expectations: 75–90% for electron-neutral rings; 50–65% for electron-deficient rings.
References
-
Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design.[2][3] Journal of the American Chemical Society, 128(51), 16496-16497. Link
-
Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C–H bond functionalizations: mechanism and scope. Chemical Reviews, 111(3), 1315-1345. Link
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C–H functionalization reactions.[2][4][5][6][7][8][9][10] Chemical Reviews, 110(2), 1147-1169. Link
-
Li, B. J., Tian, S. L., Fang, Z., & Shi, Z. J. (2008). Multiple C–H activations to construct biologically active molecules in a process-completely eco-friendly fashion. Angewandte Chemie International Edition, 47(6), 1115-1118. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization [beilstein-journals.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. oxidative addition and palladium coupling [employees.csbsju.edu]
Technical Support Center: Optimizing Intramolecular C-H Arylation for Phenanthridinone Synthesis
Welcome to the technical support resource for the synthesis of phenanthridinone derivatives via intramolecular C-H arylation. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction yields, drawing from established literature and practical field experience.
Section 1: Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of phenanthridinones. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in the principles of organometallic chemistry.
Issue 1: Low to No Yield of the Desired Phenanthridinone Product
Question: My intramolecular C-H arylation reaction to form a phenanthridinone derivative is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
Answer: Low or no conversion is a frequent challenge in palladium-catalyzed C-H functionalization.[1] A methodical investigation of the catalyst system, reaction conditions, and starting materials is essential to pinpoint the issue.
Potential Causes & Step-by-Step Solutions:
-
Catalyst System Inactivity:
-
Palladium Source and Ligand Integrity: The choice of palladium precursor and ligand is critical. While Pd(OAc)₂ is common, its activity can be influenced by the choice of phosphine ligands.[2] For instance, bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) can be effective.[2][3]
-
Catalyst Loading: Insufficient catalyst loading can lead to an incomplete reaction. Conversely, excessively high loading can sometimes promote side reactions.
-
Actionable Step: Systematically vary the catalyst loading (e.g., from 1 mol% to 10 mol%) to find the optimal concentration for your specific substrate.
-
-
-
Sub-Optimal Reaction Conditions:
-
Base Selection: The base plays a crucial role in the C-H activation step, often participating in the concerted metalation-deprotonation (CMD) mechanism. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and carboxylates (e.g., KOAc, PivOH). The choice of base can significantly impact the yield. For example, in some systems, KOAc has been shown to be superior to other bases when used with specific catalysts like Pd(PCy₃)₂.[2]
-
Actionable Step: Screen a variety of bases, including inorganic carbonates and organic carboxylates. The pKa and solubility of the base in the chosen solvent are important factors to consider.
-
-
Solvent Effects: The solvent must be anhydrous and thoroughly degassed to prevent quenching of the catalyst.[1] Common solvents for this transformation include DMA, toluene, and DMF.
-
Actionable Step: Ensure your solvent is freshly distilled or from a sealed bottle. Consider switching to a different high-boiling point, polar aprotic solvent if you suspect solvent incompatibility.
-
-
Temperature: Intramolecular C-H arylations are typically performed at elevated temperatures (often >100 °C) to overcome the activation energy of the C-H bond cleavage.
-
Actionable Step: Optimize the reaction temperature. A temperature screening (e.g., from 100 °C to 140 °C) can reveal the optimal point for product formation without significant decomposition.
-
-
-
Starting Material Issues:
-
Purity of Substrates: Impurities in your 2-arylbenzamide starting material can poison the palladium catalyst.
-
Actionable Step: Purify your starting materials by recrystallization or column chromatography to ensure high purity.
-
-
Nature of the Halide: The reactivity of the aryl halide on the benzamide precursor follows the general trend: I > Br > Cl. If you are using an aryl chloride, the reaction may require more forcing conditions or a more active catalyst system.[2][3]
-
Protecting Groups: For the synthesis of N-H phenanthridinones, the presence of a free N-H on the amide can inhibit the reaction, possibly by coordinating to the palladium center.[2] The use of a protecting group like Boc (tert-butyloxycarbonyl) can circumvent this issue, which can then be cleaved in situ or in a subsequent step.[2][3][5]
-
Actionable Step: If your substrate has a free N-H amide, consider protecting it with a group like Boc.
-
-
Troubleshooting Workflow Diagram:
Caption: Troubleshooting flowchart for low phenanthridinone yield.
Issue 2: Formation of Side Products and Poor Regioselectivity
Question: My reaction is producing significant side products, or the arylation is occurring at the wrong position on the aromatic ring. How can I improve the selectivity?
Answer: The formation of side products and issues with regioselectivity often stem from competing reaction pathways or the electronic and steric properties of the substrate.
Potential Causes & Step-by-Step Solutions:
-
Side Product Formation:
-
Homocoupling of the Aryl Halide: This can occur, especially at high temperatures or with certain catalyst systems.
-
Actionable Step: Lowering the reaction temperature or reducing the catalyst loading may disfavor this side reaction.
-
-
Dehalogenation of the Starting Material: This results in the formation of the corresponding benzanilide.
-
Actionable Step: Ensure your reaction is strictly anaerobic and that your solvent is free of water and other protic impurities.
-
-
Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition and leads to a loss of catalytic activity.[1]
-
Actionable Step: The choice of ligand is crucial for stabilizing the palladium catalyst. Bulky phosphine ligands can often prevent aggregation. Additionally, ensure the reaction temperature is not excessively high.
-
-
-
Poor Regioselectivity:
-
Steric Hindrance: The intramolecular C-H arylation is sensitive to steric hindrance. The palladium catalyst will preferentially activate the most accessible C-H bond.
-
Actionable Step: If your substrate has multiple potential C-H activation sites, consider modifying the substitution pattern to sterically block undesired positions.
-
-
Electronic Effects: The electronic nature of the substituents on the aryl ring can influence the site of C-H activation. Electron-rich C-H bonds are generally more reactive towards electrophilic palladation.
-
Illustrative Catalytic Cycle and Potential Off-Cycle Pathways:
Caption: Simplified catalytic cycle and common off-cycle pathways.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for this reaction?
A1: The most widely accepted mechanism for the palladium-catalyzed intramolecular C-H arylation to form phenanthridinones involves a Pd(0)/Pd(II) catalytic cycle.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide of the 2-arylbenzamide substrate to form a Pd(II) intermediate.
-
C-H Bond Activation: This is often the rate-determining step. It is believed to proceed via a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is cleaved with the assistance of a base, forming a six-membered palladacycle intermediate.
-
Reductive Elimination: The palladacycle undergoes reductive elimination to form the C-C bond of the phenanthridinone product and regenerate the active Pd(0) catalyst.
Q2: How do I choose the right ligand for my reaction?
A2: Ligand selection is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For intramolecular C-H arylations, bulky, electron-rich phosphine ligands are often the most effective. Examples include:
-
Tri(tert-butyl)phosphine (P(t-Bu)₃): Highly effective but air-sensitive.
-
Tricyclohexylphosphine (PCy₃): A good balance of reactivity and stability.
-
Buchwald-type phosphines: A wide range of these ligands with varying steric and electronic properties are commercially available and can be screened for optimal performance.[8]
Q3: Can I use aryl chlorides as substrates?
A3: Yes, but they are generally less reactive than aryl bromides and iodides.[2][3] To achieve good yields with aryl chlorides, you may need to:
-
Use a more active catalyst system, such as one with a highly electron-rich and bulky phosphine ligand.
-
Employ higher reaction temperatures and longer reaction times.
-
Consider the use of additives that can promote oxidative addition.
Q4: What is the role of additives like pivalic acid (PivOH)?
A4: Carboxylic acid additives like pivalic acid can act as proton shuttles in the C-H activation step, facilitating the CMD mechanism.[6][7] They can also help to solubilize the base and prevent catalyst decomposition. In some cases, the addition of a catalytic amount of PivOH can significantly improve the reaction yield.
Section 3: Experimental Protocols & Data
Optimized Reaction Conditions for Phenanthridinone Synthesis
The following table summarizes a set of optimized reaction conditions for the synthesis of N-H phenanthridinones from N-Boc protected o-halobenzamides, based on reported literature.[2][3]
| Parameter | Recommended Condition | Notes |
| Substrate | N-Boc protected o-halobenzamide | Protection of the N-H is often crucial for high yields.[2] |
| Palladium Catalyst | Pd(t-Bu₃P)₂ (2-5 mol%) | A highly active and commercially available catalyst.[2][3] |
| Base | KOAc (2-3 equivalents) | Potassium acetate has been shown to be an effective base.[2] |
| Solvent | DMA (anhydrous, degassed) | A high-boiling, polar aprotic solvent is preferred. |
| Temperature | 120 °C | Optimization may be required depending on the substrate. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation.[1] |
General Experimental Protocol
-
To an oven-dried reaction vessel, add the N-Boc protected o-halobenzamide (1.0 equiv), Pd(t-Bu₃P)₂ (0.05 equiv), and KOAc (2.0 equiv).
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous, degassed DMA via syringe.
-
Place the reaction vessel in a preheated oil bath at 120 °C and stir for the desired amount of time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-catalyzed intramolecular C-H arylation of 2-halo- N-Boc- N-arylbenzamides for the synthesis of N-H phenanthridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization [beilstein-journals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
Resolving precipitation issues of phenanthridinone inhibitors in aqueous buffers
Topic: Resolving Precipitation of Phenanthridinone-based PARP Inhibitors in Aqueous Buffers
Status: Active | Doc ID: TS-PHEN-004 | Last Updated: 2026-02-20
Welcome & Scope
Issue: Users frequently report immediate turbidity or time-dependent precipitation when diluting phenanthridinone-based inhibitors (e.g., PJ34, Phenanthridinone) from DMSO stock solutions into aqueous buffers (PBS, Tris, Cell Media).
Objective: This guide provides mechanistic insights and validated protocols to maintain solubility in biological assays. It addresses the thermodynamic challenges of the phenanthridinone scaffold and offers "Solvent-Shift" methodologies to prevent experimental failure.
Root Cause Analysis: The Physics of Precipitation
To solve the problem, you must understand the molecular behavior. Phenanthridinone derivatives are not randomly aggregating; they are following specific thermodynamic imperatives.
The Mechanism: Planar Stacking & Solvent Shock
Phenanthridinone inhibitors possess a rigid, fused tricyclic aromatic core.
-
-
Stacking: The flat topology allows these molecules to stack like plates. In aqueous environments, the hydrophobic effect drives them together to minimize water contact, creating tight, energy-favorable lattices that are difficult to break. -
Solvent Shock: When a DMSO stock (high solubility) is introduced to a buffer (high polarity), the solvent environment changes faster than the inhibitor can disperse. The local concentration of water spikes, stripping the DMSO solvation shell and forcing the inhibitor to "crash out" before it can equilibrate.
Visualizing the Failure Mode
The following diagram illustrates the molecular events leading to precipitation.
Figure 1: The thermodynamic cascade from stable stock to precipitated aggregate.
Standard Operating Procedures (SOPs)
SOP-01: Stock Solution Preparation
Critical Rule: Never attempt to dissolve the dry powder directly into an aqueous buffer.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Anhydrous DMSO | Disrupts intermolecular forces effectively. |
| Concentration | 10–25 mM (max) | Avoids approaching the saturation limit (often ~80mM), reducing risk during freeze-thaw. |
| Storage | -20°C or -80°C | Prevents hydrolysis. Aliquot to avoid freeze-thaw cycles which induce micro-precipitates. |
| Quality Check | Visual Inspection | Hold vial against light. Any "swirls" or refraction changes indicate undissolved micro-crystals. |
SOP-02: The "Intermediate Dilution" Method
The Fix: Do not pipette 100% DMSO stock directly into the final assay volume. Use a "Step-Down" approach to gradually acclimate the compound to the aqueous phase.
Protocol:
-
Prepare Intermediate Solvent: Create a solution of 10% DMSO in your assay buffer (or water).
-
Primary Dilution: Dilute your high-concentration stock (e.g., 10 mM) 1:10 into this intermediate solvent.
-
Result: 1 mM inhibitor in ~19% DMSO.
-
Action: Vortex immediately for 10 seconds.
-
-
Final Dilution: Pipette the Intermediate Mix into the final assay volume (pre-warmed to 37°C).
-
Action: Vortex or pipette up/down rapidly during addition.
-
Figure 2: The Step-Down dilution workflow to prevent solvent shock.
Advanced Formulation: Cyclodextrins
For in vivo studies or high-concentration cellular assays where DMSO toxicity is a concern, use Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) .
-
Why it works: The cyclodextrin forms a "bucket" around the hydrophobic phenanthridinone core, shielding it from water while the exterior remains hydrophilic.
-
Recipe:
-
Prepare 20% (w/v) SBE-β-CD in 0.9% Saline.
-
Dissolve inhibitor in minimal DMSO.
-
Add DMSO solution to the CD solution slowly while vortexing.
-
Reference Solubility: PJ34 is stable at >2 mg/mL in this formulation [1].
-
Troubleshooting & FAQs
Q1: My solution turned cloudy immediately upon adding to PBS. Can I save it?
-
Answer: No. Once
-stacking aggregates form, they are thermodynamically stable. Re-dissolving them requires harsh conditions (high heat/organic solvent) that may degrade the compound or ruin the biological compatibility. Discard and restart using the Intermediate Dilution Method.
Q2: I am using the HCl salt form. Why is it still precipitating?
-
Answer: Check your buffer pH. The HCl salt is soluble because the nitrogen is protonated. If you put it into a buffer with pH > 7.4 (or a strong buffering capacity like 1M Tris), you may deprotonate the compound, reverting it to the insoluble free base.
-
Fix: Ensure the final pH is slightly acidic or neutral (pH 6.8–7.2) if possible, or lower the concentration.
-
Q3: Can I use sonication to redissolve the precipitate?
-
Answer: Use with extreme caution. Sonication generates local heat and free radicals which can degrade phenanthridinone rings. If you must, use a bath sonicator (not a probe) for short bursts (5s) on ice. If it doesn't clear in 15 seconds, it won't clear.
Q4: What is the maximum DMSO concentration my cells can tolerate?
-
Answer: Most mammalian cells tolerate 0.1% to 0.5% DMSO. The "Intermediate Dilution" method ensures your final DMSO concentration remains low (often <0.1%) while preventing the initial shock precipitation.
References
-
MedChemExpress. PJ34 Solubility & Storage Guidelines. Retrieved from
-
Abcam. PJ34 hydrochloride (ab120981) Product Sheet. Retrieved from
-
BenchChem. Preventing Compound Precipitation in Cell Culture Media. Retrieved from
-
PubChem. Phenanthridinone Compound Summary. Retrieved from
Stability of 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid in cell culture media
Technical Support Center: 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid
Executive Summary
6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid (often utilized as a PARP-1 inhibitor scaffold or intermediate) presents specific challenges in cell culture environments. While the molecule possesses a chemically stable phenanthridinone core, users frequently report "instability" which is often a misinterpretation of precipitation , serum protein binding , or fluorescence interference .
This guide addresses the physicochemical behavior of this compound in biological matrices, providing protocols to distinguish between true chemical degradation and experimental artifacts.
Module 1: Solubility & Preparation (The "Crash Out" Phenomenon)
The Issue:
The planar, aromatic structure of phenanthridinones drives strong intermolecular
Critical Failure Point: Directly spiking high-concentration DMSO stocks (e.g., 100 mM) into cold cell culture media often causes immediate, microscopic precipitation ("crashing out").[1][2] This results in a lower effective concentration than calculated.[1][2]
Corrective Protocol: The "Step-Down" Dilution Method Do not exceed 0.5% final DMSO concentration.[1][2] Use this intermediate dilution step to prevent precipitation shock.[1][2]
-
Prepare Stock: Dissolve powder in anhydrous DMSO to 10 mM or 50 mM. Vortex until clear.
-
Intermediate Step: Dilute the DMSO stock 1:10 into warm (37°C) PBS or serum-free media. Vortex immediately.
-
Final Dosing: Add the intermediate solution to your cell culture wells to achieve the final target concentration.
Figure 1: Step-Down Dilution Workflow. Direct spiking (red dotted line) increases the risk of compound precipitation due to hydrophobic shock.
Module 2: Biological Matrix Stability (Serum Binding)
The Issue:
Phenanthridinones are "sticky." They exhibit high affinity for albumin (BSA/FBS).[1][2] In media containing 10% FBS, the free fraction (
Diagnosis:
If your
Data Summary: Impact of Serum on Potency
| Media Condition | Apparent Stability (24h) | Effective Potency ( | Mechanism of Loss |
| PBS / Serum-Free | High (>95%) | High (Low | N/A |
| 10% FBS | High (>95%) | Low (High | Albumin Sequestration |
| Acidic Media (pH < 6.8) | Low (Precipitation) | Variable | Protonation of Carboxyl group |
Recommendation:
-
For short-term assays (<4 hours), consider using serum-reduced media (Opti-MEM) or 1% FBS to minimize sequestration.[1][2]
-
For long-term assays (>24 hours), you must determine the shift in potency.[1][2] Run a dose-response curve in 1% vs. 10% FBS to calculate the "Serum Shift Factor."
Module 3: Experimental Artifacts (Fluorescence)
The Issue: The phenanthridinone core is a fluorophore. 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid typically excites in the UV/Blue region (~340-360 nm) and emits in the Blue/Green region (~400-460 nm).[1]
Risk: This overlaps with common assay readouts, including:
Troubleshooting Guide:
-
Blank Correction: Always include a "Compound Only" control (media + compound, no cells) to measure intrinsic fluorescence.
-
Wavelength Check: If your assay readout is near Ex/Em 350/450 nm, switch to a Red-shifted assay reagent (e.g., Resorufin or Draq5) to avoid interference.[1][2]
Module 4: Chemical Stability (Degradation)
The Chemistry: The molecule contains a lactam (cyclic amide) and a carboxylic acid .
-
Hydrolysis: The lactam ring is robust at physiological pH (7.2–7.4).[1][2] It does not readily hydrolyze under standard culture conditions.[1][2]
-
Oxidation: The "dihydro" nomenclature implies potential susceptibility to oxidation to the fully aromatic phenanthridine, although the 6-oxo group stabilizes the structure.
-
Photostability: Like many conjugated systems, it is photosensitive.[1][2]
Protocol: HPLC Stability Check If you suspect true chemical degradation, perform this validation:
-
Incubate: 10 µM compound in media (no cells) at 37°C for 0, 24, and 48 hours.
-
Precipitate Proteins: Add 3 volumes of ice-cold Acetonitrile to the media sample. Vortex and centrifuge (10,000 x g, 5 min).
-
Analyze Supernatant: Inject onto HPLC (C18 column).
Figure 2: Troubleshooting Logic Flow. Systematically rule out physical precipitation and biological sequestration before assuming chemical degradation.
Frequently Asked Questions (FAQs)
Q1: Can I autoclave media containing this compound? A: No. While the lactam is stable at 37°C, the high heat and pressure of autoclaving (121°C) can induce hydrolysis or decarboxylation. Always filter-sterilize (0.22 µm PVDF or PES) compound solutions.[1][2]
Q2: My media turned slightly yellow after adding the compound. Is it degraded? A: Not necessarily. Phenanthridinones are chromophores and can impart a yellow tint to solutions at high concentrations.[1][2] However, if the color shifts to brown or pink over time, it suggests photo-oxidation.[1][2] Store treated plates in the dark.
Q3: The compound works in enzyme assays (biochemical) but fails in cells. Why? A: This is the classic "Permeability vs. Binding" paradox.[2]
-
Permeability: The carboxylic acid is ionized at pH 7.4 (negative charge), which reduces cell membrane permeability compared to non-acid analogs.[1][2]
-
Binding: As detailed in Module 2, albumin in the media binds the drug.[2] Solution: Verify target engagement inside the cell using a PARylation assay (measuring PAR polymer levels) rather than just cell viability.[1][2]
Q4: How should I store the powder and stock solutions? A:
-
Powder: -20°C, desiccated, protected from light.
-
DMSO Stock: -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials). DMSO is hygroscopic; water absorption will cause the compound to precipitate inside the stock vial over time.
References
-
Menear, K. A., et al. (2008).[1][2] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1][2] Journal of Medicinal Chemistry.[2] (Demonstrates structure-activity relationships and solubility challenges of PARP inhibitor scaffolds).
-
Curtin, N. J., & Szabo, C. (2013).[1][2] Therapeutic applications of poly(ADP-ribose) polymerase inhibitors.[1][2][3][4][5][6] Nature Reviews Drug Discovery.[1][2][4] (Overview of phenanthridinone class stability and pharmacokinetics).
-
Thorne, N., et al. (2010).[1][2] Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1][2] Current Opinion in Chemical Biology.[1][2] (Authoritative guide on fluorescence interference and aggregation/precipitation in assays).[1][2]
-
Divsalar, A., et al. (2006).[1][2] Characterization of the interaction of the phenanthridine anticancer drug, phenanthriplatin, with human serum albumin. Spectrochimica Acta Part A. (Detailed analysis of phenanthridine binding to albumin).[1][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pterin-6-carboxylic acid (2-amino-1,4-dihydro-4-oxopterin-6-carboxylic acid) | Others 12 | 948-60-7 | Invivochem [invivochem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Differences in durability of PARP inhibition by clinically approved PARP inhibitors: implications for combinations and scheduling | bioRxiv [biorxiv.org]
Minimizing background noise in PARP chemiluminescent assays with small molecules
Topic: Minimizing Background Noise & Small Molecule Interference
Core Diagnostic: Understanding the "Noise"
In PARP (Poly(ADP-ribose) Polymerase) chemiluminescent assays, background noise is rarely random. It is usually a symptom of a specific biochemical imbalance. When screening small molecules, you are navigating a complex interaction between the histone substrate , the PARP enzyme , Activated DNA (required for PARP activation), Biotinylated-NAD+ , and the Streptavidin-HRP detection system.
High background compromises your Z' factor and makes IC50 determination unreliable. The following guide deconstructs these issues into solvable technical challenges.
The Assay Mechanism & Noise Entry Points
The diagram below illustrates the ideal signal pathway versus common noise entry points.
Caption: Figure 1. Signal transduction vs. Noise sources. Note that small molecule aggregation can sequester enzyme, while blocking buffers containing biotin (like milk) can saturate the detection system.
Troubleshooting Guides & FAQs
Category A: High Background in "No Enzyme" Controls
Q: I see high signal even in wells containing no PARP enzyme. Is my Streptavidin-HRP degrading?
A: It is likely not degradation, but rather Non-Specific Binding (NSB) or Biotin Contamination .
-
The "Milk" Mistake: Did you block with non-fat dry milk? Milk contains high levels of endogenous biotin. If your detection system relies on Streptavidin-HRP, the streptavidin will bind the biotin in the milk coating the plate, creating a massive background signal.
-
Solution: Always use 3% BSA (Bovine Serum Albumin) or a synthetic biotin-free blocker.
-
-
Strep-HRP Concentration: Commercial protocols often suggest 1:1000 dilutions. For high-sensitivity chemiluminescence, this is often too concentrated, leading to HRP sticking to the plastic.
-
Solution: Titrate your Strep-HRP. Try 1:2000 to 1:5000.
-
-
Inadequate Washing: Histones are sticky. If the plate is not washed vigorously, unbound Biotin-NAD+ remains.
-
Solution: Increase Tween-20 concentration in your wash buffer from 0.05% to 0.1% .
-
Category B: Small Molecule Interference
Q: My compounds show inhibition, but some wells have higher signal than the positive control (activation). What is happening?
A: This is a classic sign of Compound Interference or Precipitation .
-
Aggregation: Hydrophobic small molecules can form colloidal aggregates that sequester the enzyme or "trap" the HRP, leading to false signals.
-
Diagnostic: Centrifuge your compound plate. If you see pellets, you have precipitation.
-
Remedy: Ensure your assay buffer contains a detergent (e.g., 0.01% Triton X-100 or 0.05% Tween-20 ) to disrupt aggregates.
-
-
HRP Interference: Some small molecules can inhibit HRP directly or react with the ECL substrate.
-
Control Experiment: Run a "Compound + HRP + Substrate" control (no PARP, no NAD+). If these wells produce light or suppress light compared to a control, your compound is chemically interfering with the detection step, not the PARP enzyme.
-
Category C: Variability (Low Z' Factor)
Q: My replicates are not tight (Z' < 0.5). How do I stabilize the assay?
A: PARP enzymes are notoriously unstable and sensitive to handling.
-
Enzyme Handling: PARP1/2 degrades rapidly upon freeze-thaw cycles.
-
Protocol: Aliquot enzyme immediately upon receipt. Never re-freeze an aliquot.
-
-
DNA Dependence: PARP requires Activated DNA (nicked DNA) to function. If your DNA template is degrading or not mixed well, activation will be inconsistent.
-
Protocol: Vortex the Activated DNA/Buffer mix thoroughly before adding the enzyme.
-
Decision Tree: Diagnosing the Root Cause
Use this logic flow to identify the specific source of your background noise.[1]
Caption: Figure 2. Logic flow for isolating noise sources.[1] Prioritize checking the blocking buffer and compound-HRP interactions.
Optimized Experimental Protocol
This protocol is refined for low background and small molecule screening .
Reagents & Buffer Composition
| Component | Standard Recommendation | Optimized for Low Noise | Reason |
| Blocking Buffer | 5% Milk in PBST | 3% BSA in PBST | Eliminates endogenous biotin interference. |
| Wash Buffer | PBS + 0.05% Tween-20 | PBS + 0.1% Tween-20 | More aggressive washing removes unbound Strep-HRP. |
| Assay Buffer | Tris/PBS based | Add 0.01% Triton X-100 | Prevents small molecule aggregation (colloidal effects). |
| Strep-HRP | 1:1000 Dilution | 1:2000 - 1:4000 | Reduces non-specific binding to the plate surface. |
Step-by-Step Workflow
1. Histone Coating (Day 1 or 4 hours prior)
-
Dilute 5x Histone Mixture to 1x in PBS.
-
Add 50 µL to each well of a standard 96-well plate (binding efficiency is better on standard plates than "low-bind" for histones).
-
Incubate overnight at 4°C or 4 hours at Room Temp.
2. Blocking (CRITICAL STEP)
-
Wash plate 3x with PBST (0.1% Tween-20) .
-
Add 200 µL Blocking Buffer (3% BSA in PBST) .
-
Incubate 60-90 minutes. Do not shorten this step.
3. Compound & Enzyme Pre-Incubation [2]
-
Why: To allow the compound to interact with the PARP enzyme before the reaction starts.
-
Prepare Master Mix: PARP Enzyme + Activated DNA + Assay Buffer.[3]
-
Add 20 µL Master Mix to wells.
-
Add 5 µL of Small Molecule (diluted in buffer, max DMSO final conc < 1%).
-
Incubate 30 mins at Room Temp.
4. The Reaction (Start)
-
Add 25 µL of PARP Substrate Mixture (containing Biotin-NAD+).[4]
-
Incubate for 60 minutes at Room Temp.
5. Detection
-
Wash plate 3x with PBST (0.1% Tween). Tap plate upside down on paper towels to remove all liquid.
-
Add 50 µL Strep-HRP (diluted 1:2000 in Blocking Buffer).
-
Incubate 30 minutes.
6. Readout
References
-
BPS Bioscience. (2022).[4][6] PARP1 Chemiluminescent Assay Kit Protocol. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology. Retrieved from [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry. Retrieved from [Link]
Sources
Technical Support Center: Purification of 6-oxo-5,6-dihydro-2-phenanthridinecarboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 6-oxo-5,6-dihydro-2-phenanthridinecarboxylic acid. Drawing from established principles of organic chemistry and practical laboratory experience, this document offers troubleshooting advice and detailed protocols to overcome common purification hurdles.
Introduction to Purification Challenges
6-oxo-5,6-dihydro-2-phenanthridinecarboxylic acid is a structurally complex molecule featuring a rigid, planar phenanthridine core, a carboxylic acid group, and an amide functionality within the heterocyclic ring. This combination of functional groups presents a unique set of purification challenges. The compound's polarity can make it difficult to handle with standard chromatographic techniques, and its potential for strong intermolecular interactions can complicate crystallization.
The synthesis of this molecule, often involving methods like the Pschorr cyclization, can introduce a variety of byproducts.[1][2][3] These may include unreacted starting materials, isomers, and products of side reactions. Effective purification is therefore critical to obtaining material of high purity for downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Question 1: My crude product is a complex mixture, and I'm unsure where to begin with purification.
Answer:
Start with a thorough analysis of your crude reaction mixture. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying the number of components and their relative polarities.
A logical first step for purification is often an acid-base extraction.[4] This leverages the carboxylic acid functionality of your target compound.
-
Rationale: By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution), the acidic target compound will be deprotonated and move into the aqueous layer as its water-soluble salt. Neutral and basic impurities will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified product, which can then be collected by filtration.[4]
Question 2: I'm having difficulty achieving good separation using normal-phase column chromatography. My compound either streaks or doesn't move from the baseline.
Answer:
The high polarity of 6-oxo-5,6-dihydro-2-phenanthridinecarboxylic acid makes it a challenging candidate for standard silica gel chromatography. Several strategies can be employed to overcome this:
-
Solvent System Modification: For highly polar compounds, aggressive solvent systems may be necessary.[5] Consider using a mobile phase containing a small percentage of a polar modifier like methanol or a stock solution of 10% ammonium hydroxide in methanol mixed with dichloromethane.[5]
-
Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase silica is a viable alternative.[5] In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients).
-
Deactivation of Silica Gel: The acidic nature of silica gel can sometimes lead to decomposition of sensitive compounds.[5] Deactivating the silica by pre-treating it with a base, like triethylamine, can mitigate this issue.
-
Alternative Stationary Phases: For particularly challenging separations, consider other stationary phases like alumina or florisil.[5]
Question 3: My recrystallization attempts are failing to produce pure crystals or result in poor recovery.
Answer:
Successful recrystallization is highly dependent on solvent selection.[6] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]
-
Solvent Screening: Experiment with a range of solvents of varying polarities. Common choices for aromatic carboxylic acids include alcohols (ethanol, methanol), aqueous alcohol mixtures, toluene, and acetic acid.[4]
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling can promote crystal growth.
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure compound can induce nucleation.
-
pH Adjustment: For carboxylic acids, crystallization can sometimes be induced by carefully adjusting the pH of an aqueous solution.[7] Dissolving the compound in a basic solution and then slowly adding acid to lower the pH can lead to precipitation of the purified product.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of 6-oxo-5,6-dihydro-2-phenanthridinecarboxylic acid?
A1: The byproducts will depend on the specific synthetic route. If a Pschorr cyclization of an aminobiphenyl precursor is used, common impurities could include:
-
Unreacted 2'-amino-[1,1'-biphenyl]-4-carboxylic acid.[8]
-
Products from incomplete cyclization.
-
Side-products from the diazotization step.[1]
-
Polymeric materials.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended:
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Chromatography: A single spot on TLC plates developed in multiple solvent systems or a single peak in an HPLC chromatogram provides strong evidence of purity.
-
Spectroscopy: NMR (¹H and ¹³C) and Mass Spectrometry are essential for confirming the structure and identifying any remaining impurities.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Compound degradation on silica is a known issue, particularly with acidic or sensitive molecules.[5]
-
Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then develop it to see if any new spots appear. This is a quick way to check for stability on silica.[5]
-
Alternative Purification Methods: If your compound is unstable on silica, prioritize non-chromatographic methods like recrystallization or acid-base extraction. If chromatography is necessary, consider the alternative stationary phases mentioned in the troubleshooting guide.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is a primary purification step to isolate the acidic product from neutral and basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). Repeat the extraction 2-3 times.
-
Expert Insight: Sodium bicarbonate is a milder base and is often preferred to avoid potential hydrolysis of other functional groups. However, if the carboxylic acid is weakly acidic, a stronger base like NaOH may be necessary to ensure complete deprotonation.[4]
-
-
Separation: Combine the aqueous extracts and wash them with a fresh portion of the organic solvent to remove any trapped neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (pH ~2). The product should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization
This protocol is used to further purify the solid product obtained from the acid-base extraction or other initial purification steps.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.[6]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to completely dissolve it.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.[6]
Visualizations
Purification Workflow
Caption: Decision tree for the purification of 6-oxo-5,6-dihydro-2-phenanthridinecarboxylic acid.
Troubleshooting Column Chromatography
Caption: Troubleshooting guide for column chromatography of polar aromatic carboxylic acids.
Quantitative Data Summary
| Purification Method | Key Parameters | Expected Outcome |
| Acid-Base Extraction | pH of aqueous phase, choice of base | Removal of neutral and basic impurities. |
| Recrystallization | Solvent choice, cooling rate | Increased purity, formation of crystalline solid. |
| Column Chromatography | Stationary phase, mobile phase composition | Separation of compounds with different polarities. |
References
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved from [Link]
-
Phenanthridine - Wikipedia. (n.d.). Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents. (n.d.).
-
Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine - PMC. (2021, September 8). Retrieved from [Link]
-
Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16). Retrieved from [Link]
-
Pschorr cyclization - Wikipedia. (n.d.). Retrieved from [Link]
-
Pschorr-Stephan Reaction: Basics, Mechanism, And Uses - Perpusnas. (2025, December 4). Retrieved from [Link]
-
Pschorr cyclization - Grokipedia. (n.d.). Retrieved from [Link]
-
Pschorr Synthesis. (n.d.). Retrieved from [Link]
Sources
- 1. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chemscene.com [chemscene.com]
Validation & Comparative
Selectivity profile of phenanthridinone derivatives for PARP1 vs PARP2
Executive Summary
The phenanthridinone scaffold, archetyped by PJ34 , represents a foundational class of Poly(ADP-ribose) polymerase (PARP) inhibitors. Historically, these derivatives function as pan-PARP inhibitors , displaying equipotent inhibition of PARP1 and PARP2 due to the high conservation of the nicotinamide-binding pocket in the catalytic domain.
However, recent Structure-Activity Relationship (SAR) advancements have challenged this paradigm. While first-generation phenanthridinones (PJ34) lack discrimination, novel derivatives modified at the
This guide provides a technical analysis of the structural determinants of this selectivity, comparative data against clinical standards (Olaparib), and the validated experimental protocols required to profile these derivatives in your own laboratory.
Part 1: The Structural Basis of Selectivity
To understand the selectivity profile, one must first understand the structural homology that makes discrimination difficult.
The Homology Problem
PARP1 and PARP2 share a highly conserved catalytic domain (CAT). Phenanthridinone derivatives bind to the nicotinamide-binding pocket, which is nearly identical between the two isoforms.
-
PARP1: Uses a triad of residues (His862, Tyr896, Glu988) for catalysis.
-
PARP2: Retains the same catalytic triad.
The Selectivity Opportunity: Differentiation is achieved not in the deep catalytic pocket, but in the helical subdomain (HD) and the D-loop lining the pocket entrance.
-
Residue Variance: A key differentiator is Asp766 (PARP1) versus Glu335 (PARP2) .
-
Steric Exclusion: Bulky substitutions on the phenanthridinone lactam nitrogen or the C-2 position can exploit the slightly more restricted access channel of PARP2, reducing affinity for PARP2 while maintaining PARP1 binding.
Diagram: Mechanism of Phenanthridinone Binding
The following diagram illustrates the structural interaction and the screening logic required to validate selectivity.
Figure 1: Structural logic of phenanthridinone binding. While PJ34 fits both pockets, newer derivatives like (S)-G9 exploit steric clashes specific to PARP2 residues.
Part 2: Comparative Profiling Data
The following data aggregates biochemical IC50 values and cellular trapping potentials. Note the distinct shift from the "General" phenanthridinone (PJ34) to the "Optimized" derivative.
Table 1: Biochemical Selectivity Profile (Enzymatic Inhibition)[1]
| Compound Class | Representative Agent | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity Ratio (PARP2/PARP1) | Selectivity Verdict |
| Phenanthridinone (Gen 1) | PJ34 | 20 | 20 | 1.0 | Non-Selective |
| Phenanthridinone (Gen 2) | (S)-G9 | 0.19 | 26.0 | 137 | Highly PARP1 Selective |
| Phthalazinone | Olaparib | 5.0 | 1.0 | 0.2 | PARP2 Preferred |
| Indazole | Niraparib | 3.8 | 2.1 | 0.6 | Dual Inhibitor |
Critical Insight: Do not assume all phenanthridinones are non-selective. While PJ34 is a pan-inhibitor, modifications at the C-2 position (as seen in (S)-G9) can drive selectivity by over 100-fold [1][4].
Table 2: Cellular Toxicity & Trapping (Mechanism of Action)
| Feature | PJ34 (Phenanthridinone) | Olaparib (Standard) | Selective Derivative ((S)-G9) |
| DNA Trapping Potency | Low | High | Moderate/High (PARP1 specific) |
| Hematological Toxicity | High (Due to off-target effects) | Moderate (Anemia risk) | Low (Sparts PARP2) |
| Efficacy in BRCA-/- | Moderate | High | High |
Part 3: Experimental Validation Protocols
To validate the selectivity of a new phenanthridinone derivative, you cannot rely solely on cell viability. You must prove target engagement and isozyme specificity .
Workflow Diagram: The Selectivity Cascade
Figure 2: Recommended screening cascade to validate PARP1 vs. PARP2 selectivity.
Protocol A: Differential Chemiluminescent Inhibition Assay
This assay quantifies the IC50 against purified enzymes.
-
Preparation: Coat 96-well strip plates with histone mixture (substrate).
-
Enzyme Addition: Add purified recombinant PARP1 (0.5 U/well) to set A and PARP2 (0.5 U/well) to set B.
-
Inhibitor Titration: Add the phenanthridinone derivative in a semi-log dilution series (e.g., 1 nM to 10 µM).
-
Control: Use PJ34 (10 µM) as a positive control for total inhibition.
-
-
Activation: Initiate reaction with biotinylated-NAD+ and activated DNA (to mimic strand breaks). Incubate for 1 hour at RT.
-
Detection: Add Streptavidin-HRP followed by chemiluminescent substrate.
-
Analysis: Plot RLU vs. log[Concentration].
-
Calculation:
-
Protocol B: Cellular Target Engagement (Western Blot)
Verifies that the biochemical selectivity translates to the intracellular environment.
-
Cell Lines: Use MDA-MB-436 (BRCA1 mutant) or HeLa cells.
-
Treatment: Treat cells with the derivative (1 µM) for 2 hours.
-
Stimulation:[1] Co-treat with MMS (Methyl methanesulfonate) or H2O2 to induce DNA damage and spike PARP activity.
-
-
Lysis: Lyse cells in RIPA buffer containing PARG inhibitors (ADP-HPD) to preserve PAR chains.
-
Blotting: Run SDS-PAGE. Probe with Anti-Poly(ADP-ribose) antibody (Clone 10H).
-
Interpretation:
-
A selective PARP1 inhibitor should abolish >90% of the PAR signal (since PARP1 accounts for ~90% of cellular PARylation).
-
If significant PAR signal remains despite high dose, the compound may have poor permeability or the remaining signal is PARP2-driven (rare).
-
Part 4: Clinical Implications of Selectivity
Why does this profile matter?
-
Reduced Hematological Toxicity: First-generation inhibitors (Olaparib) cause anemia and thrombocytopenia, partly attributed to PARP2 inhibition in erythroid progenitors. A phenanthridinone derivative with the profile of (S)-G9 (High PARP1/Low PARP2) is predicted to maintain synthetic lethality in tumors while sparing bone marrow function [1][4].
-
Trapping Efficiency: Phenanthridinones like PJ34 are historically "catalytic inhibitors" with weak trapping capabilities compared to Talazoparib. However, increasing the rigidity of the scaffold (as seen in newer derivatives) can enhance trapping, which is correlated with higher cytotoxicity in cancer cells [3].
References
-
The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism. National Institutes of Health (PMC).Link
-
PJ34 | PARP Inhibitor. MedChemExpress Product Guide.Link
-
Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research (NIH).Link
-
The Promise of Selective PARP1 Inhibitors in Cancer Therapy. ACS Publications.Link
-
Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience Application Note.Link
Sources
Comparative potency of PJ34 and 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid
This guide provides an objective, technical comparison between the established PARP inhibitor PJ34 and its structural analog/precursor, 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid (referred to herein as PJ-Acid ).[1]
Executive Summary: The Potency Gap
-
PJ34 is a highly potent, water-soluble, cell-permeable PARP1/2 inhibitor (
).[1] Its dimethylaminoacetamide side chain is critical for optimizing binding affinity and ensuring cellular uptake.[1] -
PJ-Acid serves primarily as a synthetic intermediate or a metabolic degradation product .[1] It exhibits significantly reduced inhibitory potency (typically
less active) and poor cell permeability due to the negative charge of the carboxylate group at physiological pH.[1]
Chemical & Mechanistic Architecture
To understand the performance divergence, one must analyze the structural interface with the PARP1 active site (Nicotinamide Binding Pocket).
| Feature | PJ34 (The Inhibitor) | PJ-Acid (The Analog) |
| IUPAC Name | 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid | |
| Core Scaffold | 6(5H)-Phenanthridinone (Mimics Nicotinamide) | 6(5H)-Phenanthridinone (Mimics Nicotinamide) |
| C-2 Substituent | Amino-acetamide side chain ( | Carboxylic Acid ( |
| Physiological State | Cationic/Neutral (Amine protonation).[1] High Solubility. | Anionic (Deprotonated |
| Binding Mode | Forms H-bonds with Gly863/Ser904; Side chain extends to solvent, improving affinity.[1] | Core binds weakly; Anionic charge may cause electrostatic repulsion or desolvation penalties.[1] |
Mechanism of Action (MOA)
Both compounds target the
-
PJ34 : Acts as a competitive inhibitor.[1] The phenanthridinone lactam mimics the nicotinamide carboxamide. The side chain locks the molecule in a favorable conformation and interacts with the solvent interface, preventing
entry. -
PJ-Acid : While the core can theoretically bind, the carboxylic acid lacks the specific hydrogen bond donor/acceptor geometry required for high-affinity "locking" and suffers from poor membrane permeability, rendering it ineffective in whole-cell assays.[1]
Comparative Performance Data
The following data summarizes the consensus from biochemical and cellular assays.
Table 1: Enzymatic & Cellular Potency[1]
| Metric | PJ34 | PJ-Acid | Interpretation |
| PARP1 | 20 – 110 nM | > 10,000 nM (Est.)[1] | PJ34 is |
| PARP2 | ~86 nM | Inactive/Low | PJ34 retains dual selectivity; Acid is poor.[1] |
| Cell Permeability ( | High (Lipophilic/Cationic) | Very Low (Polar/Anionic) | PJ-Acid cannot effectively cross cell membranes.[1] |
| Solubility (Water) | ~20 mg/mL (HCl salt) | Low (pH dependent) | PJ34 is optimized for aqueous formulation.[1] |
| Cytotoxicity ( | 0.2 – 5 | No Effect ( | PJ-Acid is non-toxic and non-therapeutic.[1] |
Experimental Protocols
To validate these differences in your own laboratory, use the following self-validating protocols.
Protocol A: Cell-Free PARP1 Inhibition Assay (Colorimetric/Chemiluminescent)
Objective: Quantify the intrinsic inhibitory constant (
Reagents:
-
Recombinant Human PARP1 Enzyme (0.5 U/well).[1]
-
Substrate: Biotinylated
( ).[1] -
Activated DNA (Histone-coated plates).[1]
-
Inhibitors: PJ34 and PJ-Acid (Prepare 10 mM stock in DMSO).[1]
Workflow:
-
Preparation : Dilute inhibitors serially (10
M to 0.1 nM) in Assay Buffer (50 mM Tris pH 8.0, 10 mM ). -
Incubation : Add PARP1 enzyme and Activated DNA to wells.[1] Add inhibitor dilutions.[1] Incubate 15 min at RT.
-
Reaction Start : Add Biotin-
cocktail. Incubate 60 min at RT. -
Detection : Add Streptavidin-HRP followed by TMB substrate (colorimetric) or ECL (chemiluminescent).[1]
-
Analysis : Measure OD450 or Luminescence. Plot Dose-Response curve using 4-parameter logistic regression.[1]
Protocol B: Cellular PARylation Assay (Western Blot)
Objective: Determine if the compound can penetrate the cell and inhibit PARP in a physiological context.
Workflow:
-
Seeding : Seed HeLa or MDA-MB-231 cells (
/well) in 6-well plates. -
Treatment : Treat cells with PJ34 (
) or PJ-Acid ( ) for 2 hours.[1] -
Stimulation : Add
(1 mM) for 10 min to induce DNA damage and massive PARP activation.[1] -
Lysis : Immediately wash with ice-cold PBS and lyse in RIPA buffer + Protease Inhibitors + PARG Inhibitor (ADP-HPD, 1
) to prevent PAR degradation.[1] -
Western Blot : Run SDS-PAGE.[1] Probe with Anti-PAR antibody (Poly-ADP-ribose binding reagent).[1]
Visualization of Signaling & Logic
Figure 1: Mechanism of Action & Experimental Logic
Caption: Comparative pathway interference.[1] PJ34 effectively blocks the NAD+ binding site, preventing PARylation and forcing synthetic lethality in sensitive cells. PJ-Acid fails to engage the target effectively due to poor uptake and binding affinity.[1]
References
-
Abdelkarim, G. E., et al. (2001).[1] "Protective effects of PJ34, a novel, potent inhibitor of poly(ADP-ribose) polymerase (PARP) in in vitro and in vivo models of stroke." International Journal of Molecular Medicine.[1] Link
-
Jagtap, P., & Szabó, C. (2005).[1] "Poly(ADP-ribose) polymerase and the therapeutic effects of its inhibitors." Nature Reviews Drug Discovery.[1] Link
-
Castellano, S., et al. (2023).[1] "Hydroxamic Acids as PARP-1 Inhibitors: Molecular Design and Anticancer Activity of Novel Phenanthridinones." ChemMedChem. Link (Provides SAR context on phenanthridinone derivatives).[1]
-
PubChem Compound Summary . "PJ34 Hydrochloride".[1][2][3][4] National Center for Biotechnology Information.[1] Link[1]
Sources
A Senior Application Scientist's Guide to the Validation of PARP Trapping by Phenanthridinone Carboxylic Acid Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, comparative analysis of methodologies to validate the Poly(ADP-ribose) Polymerase (PARP) trapping activity of novel phenanthridinone carboxylic acid analogs. We move beyond simple catalytic inhibition assays to explore the crucial, and more clinically relevant, mechanism of PARP trapping, offering a framework for robust preclinical evaluation.
Introduction: Beyond Catalytic Inhibition to PARP Trapping
Poly(ADP-ribose) polymerases, particularly PARP1 and PARP2, are critical first responders to DNA single-strand breaks (SSBs).[1] Upon detecting a break, PARP1 binds to the DNA, catalyzing the formation of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1][2] This auto-PARylation creates a negatively charged scaffold that recruits other DNA repair proteins. Subsequently, this accumulation of negative charge causes PARP1 to lose its affinity for DNA and detach, allowing the repair machinery to complete its work.
Initially, PARP inhibitors (PARPi) were developed as simple catalytic inhibitors, competing with the NAD+ substrate to block PAR chain synthesis.[3] However, a more profound cytotoxic mechanism was later discovered: the ability of some inhibitors to "trap" the PARP enzyme onto the DNA at the site of damage.[4] This trapped PARP-DNA complex is a significant physical obstacle to DNA replication and transcription, converting a transient SSB into a more lethal DNA double-strand break (DSB) when a replication fork collides with it.[3][4] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to cell death through synthetic lethality.[5]
Crucially, the potency of PARP trapping does not always correlate with catalytic inhibition.[4][6] Different PARPi exhibit vastly different trapping efficiencies, a factor that is more closely linked to their clinical cytotoxicity.[3][7][8] For instance, Talazoparib is a significantly more potent PARP trapper than Olaparib, Rucaparib, or Veliparib, which contributes to its high efficacy.[9]
Phenanthridinones represent a potent class of PARP inhibitors.[10][11][12] This guide focuses on the essential next step for novel phenanthridinone carboxylic acid analogs: rigorously validating and quantifying their PARP trapping activity to benchmark them against established clinical alternatives.
Comparative Landscape of PARP Trapping Potency
To effectively evaluate a novel phenanthridinone carboxylic acid analog, its performance must be benchmarked against existing PARP inhibitors. The table below summarizes the relative trapping potencies of several clinically approved drugs. The goal for a new analog is to demonstrate a trapping efficiency that is competitive with or superior to these compounds, particularly the most potent trappers like Talazoparib.
| Compound | Class / Core Structure | Relative Catalytic Inhibition (IC50) | Relative PARP Trapping Potency | Key References |
| Talazoparib | Phthalazinone | ++++ | +++++ (Most Potent) | [8][9] |
| Niraparib | Indazole Carboxamide | ++++ | +++ | [6][8] |
| Olaparib | Phthalazinone Piperazine | ++++ | ++ | [7][13] |
| Rucaparib | Indole Carboxamide | ++++ | ++ | [7] |
| Veliparib | Benzimidazole Carboxamide | +++ | + (Weakest) | [6][8] |
| Phenanthridinone Analog X | Phenanthridinone | To Be Determined | To Be Determined | N/A |
Relative potency is a qualitative summary based on published data. +++++ indicates the highest potency.
Experimental Validation: A Multi-Faceted Approach
No single experiment can fully capture the complexity of PARP trapping. A robust validation strategy employs a combination of biochemical and cell-based assays to build a comprehensive profile of the analog's activity.
Biochemical Assay: Fluorescence Polarization (FP)
Causality and Rationale: This is the most direct, in vitro method to measure the stabilization of the PARP1-DNA complex, which is the essence of trapping.[1][14] The assay measures the change in the tumbling rate of a fluorescently labeled DNA oligonucleotide. When unbound, the small DNA probe tumbles rapidly, resulting in low fluorescence polarization. When bound by the large PARP1 enzyme, its tumbling slows dramatically, leading to high polarization. In the presence of NAD+, PARP1 auto-PARylates and dissociates, causing the polarization to drop. A trapping agent will prevent this dissociation, thus maintaining a high polarization signal.[15][16] This assay provides a clean, quantitative measure of trapping (EC50) independent of cellular factors.
Detailed Protocol: Fluorescence Polarization PARP Trapping Assay
This protocol is adapted from commercially available kits like the PARPtrap™ Assay Kit.[1][15][16]
-
Reagent Preparation:
-
Prepare PARPtrap™ Assay Buffer.
-
Thaw recombinant human PARP1 enzyme on ice. Dilute to the desired concentration (e.g., 2x final concentration) in assay buffer immediately before use.
-
Thaw fluorescently labeled DNA oligonucleotide duplex. Dilute to the desired concentration (e.g., 2x final concentration) in assay buffer.
-
Prepare a stock solution of NAD+ in assay buffer.
-
Prepare serial dilutions of the phenanthridinone carboxylic acid analog and control inhibitors (e.g., Talazoparib, Olaparib) in assay buffer. Include a "no inhibitor" control (DMSO vehicle).
-
-
Assay Plate Setup (384-well, low-volume, black plate):
-
Add 5 µL of the diluted fluorescent DNA probe to all wells.
-
To establish baseline controls, add 5 µL of assay buffer to the "Low FP" (probe only) wells.
-
Add 5 µL of the diluted PARP1 enzyme solution to all other wells.
-
Add 5 µL of the serially diluted test compounds or controls to the appropriate wells.
-
Incubate the plate for 30 minutes at room temperature, protected from light, to allow the enzyme and inhibitors to bind to the DNA.
-
-
Initiating the Reaction:
-
Add 5 µL of assay buffer to the "High FP" (no dissociation) control wells.
-
Add 5 µL of the NAD+ solution to all other wells to initiate the auto-PARylation reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a microplate reader capable of measuring fluorescence polarization.
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 for trapping.
-
Cell-Based Assay: Chromatin Fractionation & Western Blot
Causality and Rationale: This assay provides direct evidence of PARP1 accumulation on chromatin within a cellular context.[6] Following DNA damage (induced by an agent like methyl methanesulfonate, MMS), cells are treated with the PARP inhibitor. The cells are then lysed and fractionated to separate soluble proteins from the chromatin-bound proteins. An increase in the amount of PARP1 in the chromatin fraction of inhibitor-treated cells, compared to controls, indicates trapping.[17] This method validates that the biochemical trapping activity translates to a cellular effect.
Detailed Protocol: Cellular PARP Trapping by Western Blot
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeyA8, SUM149PT) in 6-well plates and allow them to adhere overnight.[6][18]
-
Pre-treat cells with a dose range of the phenanthridinone analog or control inhibitors for 1 hour.
-
Induce DNA damage by adding a DNA alkylating agent, such as methyl methanesulfonate (MMS), to a final concentration of ~0.005% and incubate for 4 hours.[6][18]
-
-
Subcellular Protein Fractionation:
-
This is a critical step. The goal is to isolate the chromatin-bound proteins. A pre-extraction step is essential for clean results.
-
Wash cells with ice-cold PBS.
-
Add ice-cold Cytoskeleton (CSK) buffer (e.g., 10 mM PIPES pH 6.8, 300 mM sucrose, 100 mM NaCl, 3 mM MgCl2, 0.5% Triton X-100) containing protease and phosphatase inhibitors.[18] The inhibitor being tested should also be included throughout the fractionation process to prevent dissociation.[6][17]
-
Incubate on ice for 10 minutes to lyse the cells and release soluble proteins.
-
Collect the supernatant (this is the soluble fraction).
-
Wash the remaining pellet (containing nuclei and chromatin) with the same buffer.
-
Resuspend the final pellet in a lysis buffer (e.g., RIPA buffer) and sonicate to shear chromatin and solubilize the chromatin-bound proteins.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the chromatin fractions.
-
Normalize the samples to equal protein concentrations.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1.
-
To ensure equal loading of the chromatin fraction, probe with an antibody against a core histone protein, such as Histone H3.[6]
-
Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensity for PARP1 and Histone H3 using densitometry software.
-
Normalize the PARP1 signal to the Histone H3 signal for each lane.
-
Plot the normalized PARP1 intensity against the inhibitor concentration to visualize the dose-dependent increase in chromatin-bound PARP1.
-
Conclusion: Building a Case for a Novel Trapper
Validating the PARP trapping activity of new phenanthridinone carboxylic acid analogs is paramount for their preclinical development. A potent catalytic IC50 is no longer a sufficient benchmark for a next-generation PARP inhibitor. By employing a multi-assay strategy, beginning with the quantitative rigor of a biochemical FP assay and confirming the mechanism in a cellular context with chromatin fractionation, researchers can build a compelling data package. This approach allows for a direct and objective comparison with clinically relevant drugs, providing the necessary evidence to advance promising new trapping agents toward clinical investigation.
References
-
Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(11), 1465–1477. [Link]
-
BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. BPS Bioscience. [Link]
-
Pommier, Y., et al. (2015). Trapping Poly(ADP-Ribose) Polymerase. Molecular Cancer Therapeutics, 14(6), 1465-1477. [Link]
-
Murai, J., et al. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular Cancer Therapeutics, 13(2), 433-443. [Link]
-
White, A. W., et al. (2003). Design and Synthesis of Poly ADP-ribose Polymerase-1 Inhibitors. 2. Biological Evaluation of Aza-5[H]-phenanthridin-6-ones as Potent, Aqueous-Soluble Compounds for the Treatment of Ischemic Injuries. Journal of Medicinal Chemistry, 46(19), 4148–4161. [Link]
-
Li, J. H., et al. (2001). Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(13), 1671-1674. [Link]
-
Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120938119. [Link]
-
Gauthier, T. (2019). Development of novel PARP inhibitors based on phenanthridinones using computer-aided drug design. MSpace, University of Manitoba. [Link]
-
Zaremba, T., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]
-
Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]
-
BPS Bioscience. (n.d.). PARP/PARPTrap Screening and Profiling Services. BPS Bioscience. [Link]
-
ResearchGate. (n.d.). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... ResearchGate. [Link]
-
Zatreanu, D., et al. (2021). PARP trapping is governed by the PARP inhibitor dissociation rate constant. Nature Communications, 12(1), 4572. [Link]
-
Shen, Y., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 421–432. [Link]
-
Turner, N., et al. (2021). Indirect treatment comparison of olaparib and talazoparib in germline BRCA-mutated HER2-negative metastatic breast cancer. Future Oncology, 17(20), 2659-2669. [Link]
-
Zaremba, T., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]
-
Guffanti, F., et al. (2023). Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells. Nucleic Acids Research, 51(21), 11439-11456. [Link]
-
ResearchGate. (n.d.). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. ResearchGate. [Link]
-
BPS Bioscience. (n.d.). PARPtrap™ Combo Assay Kit for PARP1 and PARP2. BPS Bioscience. [Link]
-
Gudem, M., et al. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5560. [Link]
-
Gudem, M., et al. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. MDPI. [Link]
-
ResearchGate. (n.d.). (a) Biochemical PARP-1 trapping assay to assess trapping potency... ResearchGate. [Link]
-
Hills, R. K., et al. (2023). Assessing PARP trapping dynamics in ovarian cancer using a CRISPR-engineered FRET biosensor. bioRxiv. [Link]
-
BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. BPS Bioscience. [Link]
-
Weltin, D., et al. (1994). Immunosuppressive activities of 6(5H)-phenanthridinone, a new poly(ADP-ribose)polymerase inhibitor. International Journal of Immunopharmacology, 16(4), 301-309. [Link]
-
NMS Group. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact onIn VivoTolerability and Efficacy of PARP Inhibitors. NMS Group. [Link]
-
Bondar, A., et al. (2024). Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. Biomolecules, 14(10), 1269. [Link]
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Safety Operating Guide
6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid proper disposal procedures
This guide outlines the rigorous disposal protocols for 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid (CAS: 107917-50-0).[1][2]
As a research chemical often utilized as an intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogues), this compound possesses a fused tricyclic nitrogen-heterocycle structure.[1][2] Consequently, it must be handled with the Precautionary Principle , treating it as a potential DNA intercalator and aquatic toxin, regardless of specific vendor hazard codes.[2]
Part 1: Immediate Action Card (Emergency Response)
| Situation | Immediate Action |
| Spill (Solid) | Do not blow or sweep dry. Dampen with water/surfactant to prevent aerosolization.[1][2] Scoop into a chemically resistant bag. |
| Spill (Liquid) | Absorb with vermiculite or chem-pads.[1][2] Do not dilute into the drain. |
| Skin Contact | Wash with soap and water for 15 minutes.[1][3] The carboxylic acid moiety increases water solubility, facilitating dermal absorption. |
| Eye Contact | Flush with water for 15 minutes.[1][3][4][5] Seek medical attention immediately. |
Part 2: Hazard Profiling & Classification
To dispose of this chemical safely, you must understand why it is hazardous.[5] Do not rely solely on the "Irritant" label often applied to research intermediates.
Chemical Logic & Risk Assessment
-
Phenanthridine Core: The planar tricyclic structure allows for potential intercalation between DNA base pairs. While the carboxylic acid group at position 2 increases polarity, it does not negate the potential for genotoxicity.
-
Carboxylic Acid Functionality: This moiety (pKa ~4–5) makes the compound acidic and potentially corrosive to mucous membranes.[2]
-
Operational Implication: Do not mix with strong oxidizers (e.g., permanganates, peroxides) or bleach in the waste stream, as this may generate toxic byproducts or exothermic reactions.[2]
-
Waste Classification Table
| Parameter | Classification | Regulatory Note (RCRA/EPA) |
| Primary Hazard | Irritant / Potential Mutagen | Treat as "Process Waste" with toxic characteristics.[1][2] |
| Waste Stream | Solid Organic / Cytotoxic | Do not place in general trash. |
| EPA Code | Not Listed (P/U) | Classify by characteristic or generator knowledge. |
| Compatibility | Acid-Compatible | Segregate from bases and oxidizers.[1][2] |
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired shelf stocks, weighing boat residues, failed reaction solids.[1][2]
-
Primary Containment: Transfer the solid into a transparent, sealable polyethylene bag (minimum 4 mil thickness).
-
Solvent Dampening (Critical): If the powder is fine/dusty, add 1–2 mL of water or ethanol to the bag before sealing to prevent puff-back upon compression.[2]
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) container (e.g., a white waste drum).
-
Labeling: Affix a hazardous waste label.
Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)
Applicability: Reaction mixtures, filtrates, and analytical waste.[1][2]
-
Segregation: Use a dedicated carboy for "Organic Acids" or "Halogen-Free Organics."[1][2]
-
Note: Although this molecule contains nitrogen, it is generally compatible with non-halogenated organic solvent streams (methanol, acetonitrile) destined for incineration.[2]
-
-
pH Check: Ensure the waste stream pH is < 9. High pH (basic) conditions may ionize the carboxylic acid, increasing solubility but potentially reacting with other waste components.[2]
-
Precipitation (Optional Volume Reduction):
-
If you have a large volume of aqueous waste containing the product, acidifying to pH < 3 may precipitate the free acid.
-
Filter the solid (dispose via Protocol A) and treat the filtrate as aqueous chemical waste.
-
-
Prohibition: NEVER pour down the sink. The phenanthridine core is stable and can bioaccumulate in aquatic ecosystems.
Part 4: Decontamination & Spill Management Logic
The following decision tree outlines the logical flow for managing spills, ensuring that the physical state of the waste dictates the cleanup method to minimize exposure.
Figure 1: Decision logic for spill remediation. Note that wet wiping is mandatory for solids to prevent dust inhalation.
Part 5: Regulatory & Compliance Context
-
US EPA (RCRA): This specific CAS is not P-listed or U-listed.[1][2] However, under 40 CFR 262.11 , the generator is responsible for waste determination.
-
Determination: Based on "Process Knowledge," this material should be managed as Hazardous Waste due to potential toxicity (mutagenicity) and should be sent to a TSDF (Treatment, Storage, and Disposal Facility) for incineration .[2]
-
-
Safety Data Sheet (SDS) Gaps: Many vendors (e.g., AA Blocks, Sigma) list generic H-codes (H315, H319, H335).[1][2] Do not let the absence of "H340" (Genetic Defects) lead to complacency. The structural homology to ethidium bromide warrants the higher safety standard.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]1][2]
-
U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov.[1] [Link]1][2]
-
PubChem. (n.d.).[2] Compound Summary: Phenanthridine.[2] National Library of Medicine. Retrieved February 20, 2026, from [Link] (Used for structural hazard inference).[2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] [Link]1][2]
Sources
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- 2. PubChemLite - 6-oxo-5,6-dihydrophenanthridine-2-carboxylic acid (C14H9NO3) [pubchemlite.lcsb.uni.lu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
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Personal protective equipment for handling 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid
[1]
Executive Summary & Hazard Context
6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid (CAS: 107917-50-0) is a critical intermediate, often utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., PJ-34).[1]
The Safety Paradox: While many Safety Data Sheets (SDS) classify this specific CAS generically as a Skin/Eye/Respiratory Irritant (H315, H319, H335), this classification is often based on insufficient toxicological data rather than proven safety.[1]
Scientific Directive: As a phenanthridine derivative, this compound shares a structural pharmacophore with known DNA intercalators (e.g., Ethidium Bromide).[1][2] Therefore, standard "Irritant" protocols are insufficient.[1] This guide mandates Universal Precautions for Potentially Genotoxic Solids , treating the substance as a suspected mutagen until proven otherwise.[1]
Risk Assessment & Engineering Controls
Before selecting PPE, you must establish the Primary Containment barrier.[1] PPE is the last line of defense, not the first.[1]
| Control Level | Requirement | Scientific Rationale |
| Primary Engineering | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood | Prevents inhalation of micro-particulates during weighing.[1] Phenanthridine dusts are electrostatically active and easily aerosolized.[1] |
| Secondary Engineering | Anti-Static Balance Enclosure | Minimizes static dispersal of the powder, reducing surface contamination risks. |
| Administrative | Designated Work Area | Segregate this compound from general benchwork to prevent cross-contamination of "clean" equipment. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal permeation and inhalation , the two primary routes of exposure for phenanthridine derivatives.
A. Hand Protection (The Double-Glove Protocol)
Rationale: Organic solids in solution (e.g., DMSO/DMF) can permeate standard nitrile rapidly.[1] The phenanthridine core is lipophilic; if dissolved in a carrier solvent, it bypasses the skin barrier easily.[1]
-
Inner Layer: Nitrile (0.11 mm / 4 mil).[1] Color: Blue/White (for contrast).
-
Outer Layer: Nitrile (0.11 mm / 4 mil) OR Neoprene (if handling large solvent volumes).[1] Color: Purple/Black.[1]
-
Protocol: Inspect inner glove immediately if the outer glove is splashed.[1] Change outer gloves every 60 minutes or immediately upon contamination.[1]
B. Respiratory Protection
Rationale: While the Fume Hood is primary, an unexpected spill outside the hood requires immediate respiratory defense.[1]
-
Standard Operation (In Hood): Surgical mask (protects the sample, not the user) is acceptable only if the sash is at the proper working height.
-
Spill Cleanup / Outside Hood: N95 (NIOSH-certified) or P100 Half-Face Respirator .[1]
-
Note: Surgical masks offer zero protection against chemical dust inhalation.[1]
-
C. Eye & Body Protection[1][3][4]
Operational Protocol: Safe Solubilization Workflow
Objective: Solubilize the solid (typically in DMSO or DMF) without generating aerosols.[1]
Step-by-Step Methodology
-
Pre-Weighing Setup:
-
Place a disposable balance mat inside the Fume Hood.[1]
-
Wipe down the exterior of the reagent bottle with a damp Kimwipe before opening to remove any shipping dust.
-
-
The "Static-Free" Transfer:
-
Solubilization (The Critical Moment):
-
Add the solvent (DMSO/DMF) to the vial before adding the powder if possible, or add solvent slowly down the side of the vial containing the powder.
-
Do not vortex open vials. Cap tightly, seal with Parafilm, and then vortex.[1]
-
Reasoning: Vortexing open vials generates micro-droplets (aerosols) containing the concentrated mutagen.[1]
-
-
Decontamination:
Visualized Workflows
Diagram 1: Hierarchy of Safety & PPE Decision Logic
This diagram illustrates the logical flow from hazard identification to waste disposal.
Caption: Sequential safety logic ensuring multiple redundancy layers (Engineering -> PPE -> Procedural) before handling occurs.
Diagram 2: Spill Response Decision Tree
Immediate actions to take in the event of containment breach.
Caption: Decision matrix for spill remediation. Note the critical step of wetting powder spills to prevent dust inhalation.
Waste Disposal & Deactivation
Do not dispose of down the drain. Phenanthridine derivatives are environmentally persistent and potentially toxic to aquatic life.
-
Solid Waste: All contaminated gloves, weigh boats, and paper towels must go into a Yellow Hazardous Waste Bag labeled "Toxic Solid - Organic."[1]
-
Liquid Waste: Solutions must be collected in a dedicated "Halogenated/Non-Halogenated Organic" waste stream (depending on the solvent used).[1]
-
Destruction: The preferred method of ultimate disposal is High-Temperature Incineration to break the polycyclic aromatic structure.[1]
References
-
National Institute for Occupational Safety and Health (NIOSH). (2023).[1] Hazardous Drug Exposures in Healthcare.[1][3][4][5] Centers for Disease Control and Prevention.[1] [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132).[1] United States Department of Labor.[1] [Link][1]
-
PubChem. (2024).[1] Phenanthridine Compound Summary. National Library of Medicine.[1] [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
